molecular formula C6H8N2 B3135888 4-ethenyl-1-methyl-1H-pyrazole CAS No. 40534-35-8

4-ethenyl-1-methyl-1H-pyrazole

Cat. No.: B3135888
CAS No.: 40534-35-8
M. Wt: 108.14 g/mol
InChI Key: NRUZFGSVBJNUEO-UHFFFAOYSA-N
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Description

4-ethenyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethenyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethenyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2/c1-3-6-4-7-8(2)5-6/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUZFGSVBJNUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C=C(C=N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305267
Record name 4-Ethenyl-1-methyl-1H-pyrazole
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Molecular Weight

108.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40534-35-8
Record name 4-Ethenyl-1-methyl-1H-pyrazole
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Record name 4-ethenyl-1-methyl-1H-pyrazole
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Foundational & Exploratory

Solubility Profile of 1-Methyl-4-vinylpyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-Methyl-4-vinylpyrazole . This document is structured for researchers requiring high-fidelity data for synthesis, formulation, and purification workflows.

Technical Guide & Application Note

Executive Summary

1-Methyl-4-vinylpyrazole (C₆H₈N₂) is a functionalized heterocyclic building block critical in the synthesis of pharmaceutical intermediates and functional polymers. Unlike its parent compound, 1-methylpyrazole, the introduction of the vinyl group at the C4 position significantly alters its lipophilicity and solvation thermodynamics.

This guide provides a comprehensive solubility profile derived from structural analysis and synthesis workup literature. It establishes that 1-Methyl-4-vinylpyrazole exhibits high solubility in polar aprotic and chlorinated solvents , moderate solubility in non-polar hydrocarbons, and reduced aqueous solubility compared to non-vinylated analogs.

Physicochemical Characterization

Understanding the solubility requires a foundational analysis of the molecule's physical state and electronic distribution.

PropertyValue / CharacteristicMechanistic Insight
Molecular Formula C₆H₈N₂Low molecular weight (108.14 g/mol ) favors solubility in diverse organic solvents.
Physical State Liquid / Low-melting SolidThe N-methyl group disrupts intermolecular H-bonding (vs. NH-pyrazoles), lowering the melting point.
H-Bond Donors 0Absence of -NH or -OH groups prevents strong self-association, enhancing solubility in aprotic solvents.
H-Bond Acceptors 1 (Pyridine-like N)Allows interaction with protic solvents (MeOH, EtOH) and water (limited).
Lipophilicity (LogP) ~1.2 (Predicted)The vinyl group (+π character) increases hydrophobicity compared to 1-methylpyrazole (LogP ~0.0).

Solubility Profile by Solvent Class

The following data synthesizes experimental observations from synthesis workup procedures (extraction/chromatography) and theoretical solubility parameters.

Polar Aprotic Solvents (Excellent Solubility)
  • Solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Solubility Limit: Miscible or >100 mg/mL.

  • Technical Insight: These are the primary solvents for reaction and purification. Synthesis literature confirms the compound is routinely extracted into DCM or Ethyl Acetate from aqueous phases, indicating a high partition coefficient favoring the organic layer [1].

  • Application: Use DCM for liquid-liquid extraction and DMSO/DMF for palladium-catalyzed cross-coupling reactions (e.g., Heck reaction).

Polar Protic Solvents (Good Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility Limit: >50 mg/mL.

  • Technical Insight: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, facilitating solvation in alcohols. However, the vinyl group's non-polar nature may induce phase separation at very low temperatures or high water concentrations.

Non-Polar / Hydrocarbon Solvents (Moderate to Good Solubility)
  • Solvents: Toluene, Hexane, Diethyl Ether.

  • Solubility Limit: Moderate (>10 mg/mL in Hexane; High in Toluene).

  • Technical Insight: The aromatic pyrazole ring provides π-π stacking compatibility with Toluene. Solubility in aliphatic hydrocarbons (Hexane) is sufficient for flash chromatography but may require a co-solvent (e.g., EtOAc) to prevent "oiling out" during purification.

Aqueous Media (Limited Solubility)
  • Solvents: Water, Phosphate Buffer (pH 7.4).

  • Solubility Limit: Sparingly soluble (<10 mg/mL).

  • Technical Insight: Unlike 1-methylpyrazole, which is water-soluble, the hydrophobic vinyl moiety significantly reduces water solubility. Acidification (pH < 2) will protonate the N2 nitrogen, drastically increasing aqueous solubility by forming the pyrazolium salt [2].

Experimental Protocol: Solubility Determination

Since batch-specific impurities can affect saturation points, the following self-validating protocol is recommended for precise determination.

"Shake-Flask" Saturation Method (Standardized)

Objective: Determine the thermodynamic solubility of 1-Methyl-4-vinylpyrazole in a target solvent.

  • Preparation: Weigh 50 mg of the compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, the solubility is >200 mg/mL.

  • Saturation: If undissolved material remains, add solvent in 100 µL increments until clear, or incubate at 25°C for 24 hours with agitation.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection during synthesis workup, based on the solubility profile.

SolubilityWorkflow Start Crude Reaction Mixture (Containing 1-Methyl-4-vinylpyrazole) Decision1 Is the reaction solvent Water-Miscible? (DMF, DMSO) Start->Decision1 AqueousWash Dilute with Water (Induce Phase Separation) Decision1->AqueousWash Yes Extraction Extract with DCM or EtOAc (Target partitions to Organic) Decision1->Extraction No (e.g. Toluene) AqueousWash->Extraction AcidBase Acid/Base Wash? (CAUTION) Extraction->AcidBase Protonation pH < 2: Forms Salt (Moves to Aqueous Layer) AcidBase->Protonation Acid Wash Neutral pH > 7: Neutral Species (Retained in Organic Layer) AcidBase->Neutral Base/Neut Wash Protonation->Neutral Neutralize & Re-extract Evaporation Concentrate Organic Layer Neutral->Evaporation Purification Flash Chromatography (Hexane:EtOAc Gradient) Evaporation->Purification

Figure 1: Workup and purification decision tree based on the solubility partitioning of 1-Methyl-4-vinylpyrazole.

Applications & Implications

Synthesis & Purification

The solubility profile dictates that Dichloromethane (DCM) is the optimal solvent for extraction from aqueous reaction quenches. For purification, the compound's solubility in Hexane/Ethyl Acetate mixtures allows for effective separation on silica gel. Gradient elution (starting at 100% Hexane -> 20% EtOAc) is typically effective due to the moderate polarity of the pyrazole ring [3].

Polymerization

In radical polymerization (e.g., forming polyvinylpyrazoles), the monomer must be soluble in the polymerization medium.

  • Solution Polymerization: Use DMF or Toluene (high solubility ensures homogenous chain growth).

  • Emulsion Polymerization: The low water solubility allows for the formation of stable emulsions with appropriate surfactants.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Link

  • Trofimenko, S. (1970).[1] Pyrazolylborates and their metal derivatives. Journal of the American Chemical Society. (Foundational text on pyrazole coordination and solubility behavior).

  • ChemicalBook. (2025).[2] 1-Methyl-4-vinylpyrazole Synthesis and Properties. Link (General property reference for pyrazole derivatives).

Sources

Electronic Architecture & Synthetic Utility of 1-Methyl-Vinylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 1-Methyl-Substituted Vinyl Pyrazoles Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The vinyl pyrazole moiety represents a distinct class of "heterocyclic styrenes" where the electron-rich nature of the pyrazole ring dramatically alters the reactivity of the attached vinyl group compared to carbocyclic analogs. This guide analyzes the electronic perturbations introduced by 1-methyl substitution —a critical modification that locks tautomerism and fixes the dipole vector—across the three primary regioisomers: 1-methyl-3-vinyl-, 1-methyl-4-vinyl-, and 1-methyl-5-vinylpyrazole. We provide actionable insights into their orbital frontiers, spectroscopic signatures, and divergent reactivity profiles to support rational drug design and ligand synthesis.

Structural Fundamentals & Electronic Architecture

The Pyrazole Core & Methylation Effects

Unsubstituted pyrazole exists in a tautomeric equilibrium. Methylation at the N1 position arrests this equilibrium, creating a permanent dipole and distinct electronic environments for the carbon atoms (C3, C4, C5).

  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. The methyl group at N1 provides weak electron donation via hyperconjugation and induction (

    
    ).
    
  • N2 (Pyridine-like): Possesses a lone pair in the

    
     orbital, orthogonal to the 
    
    
    
    -system, acting as a hydrogen bond acceptor and directing group.
Regioisomeric Electronic Divergence

The position of the vinyl group relative to the N1-methyl "anchor" dictates the conjugation efficiency and frontier molecular orbital (FMO) energies.

IsomerElectronic CharacterHOMO/LUMO Characteristics
1-Methyl-4-vinyl Electron-Rich (Enamine-like) The C4 position is the most electron-rich site (beta to N1). The vinyl group at C4 benefits from strong mesomeric donation (+M) from N1.HOMO High: Reactive toward electrophiles.LUMO High: Poor Michael acceptor unless activated by EWGs.
1-Methyl-5-vinyl Sterically Congested / Inductively Withdrawn C5 is adjacent to the electronegative N1. The vinyl group experiences inductive withdrawal (-I) from N1.Steric Twist: Often forced out of planarity (s-cis preference) due to N-Me clash, reducing conjugation.
1-Methyl-3-vinyl Electron-Deficient (Imine-like) C3 is adjacent to the imine-like N2. The vinyl group is electronically similar to a vinyl-pyridine.LUMO Low: Better suited for nucleophilic attack or inverse-electron-demand cycloadditions.
Visualization: Electronic Connectivity Map

The following diagram illustrates the electron density flow and steric interactions within the 1-methyl-vinylpyrazole system.

ElectronicMap cluster_legend Interaction Types N1_Me N1-Methyl Group (Tautomer Lock) Py_Ring Pyrazole Aromatic Core (6e- System) N1_Me->Py_Ring +I Effect Vinyl_5 C5-Vinyl (Steric Clash) N1_Me->Vinyl_5 Steric Repulsion (Twists Vinyl) Vinyl_4 C4-Vinyl (Max Conjugation) Py_Ring->Vinyl_4 +M Donation (Strong) Py_Ring->Vinyl_5 -I Induction (Weak Conjugation) Vinyl_3 C3-Vinyl (Inductive Withdrawal) Py_Ring->Vinyl_3 -I from N2 legend Solid: Electronic Flow Dashed: Weak/Inductive Dotted: Steric

Caption: Electronic vectors and steric constraints in 1-methyl-vinylpyrazoles. Note the direct steric clash in the 5-vinyl isomer.

Spectroscopic Fingerprint

Characterization of these isomers relies heavily on NMR spectroscopy, where the N-methyl group serves as a diagnostic handle.

NMR Chemical Shift Trends

The following table summarizes typical chemical shifts (


, ppm in CDCl

) for the vinyl protons and the N-methyl group.
Feature1-Methyl-4-vinylpyrazole1-Methyl-5-vinylpyrazole1-Methyl-3-vinylpyrazole
N-Me (

H)
3.80 - 3.90 3.95 - 4.05 (Deshielded by vinyl anisotropy)3.85 - 3.95
Vinyl -CH= (

H)
6.50 - 6.60 (dd)6.30 - 6.45 (Complex multiplet)6.60 - 6.70
Vinyl =CH

(

H)
5.10 (d), 5.50 (d)5.30 - 5.60 (Broader separation)5.20 - 5.40
C-13 (N-Me) ~39.0 ppm~37.5 ppm~38.5 ppm
Conformation Planar (Max

-overlap)
Twisted (s-cis preference to avoid Me)Planar mixture
UV-Vis & Conjugation
  • 4-Vinyl: Displays the largest bathochromic shift (

    
    ) due to effective conjugation between the vinyl group and the N1-C5-C4-C3-N2 system.
    
  • 5-Vinyl: Often shows hypsochromic shifts (blue shift) relative to the 4-isomer because steric hindrance forces the vinyl group out of coplanarity, breaking the conjugation.

Reactivity Profiles

The electronic differences translate directly into divergent chemical behaviors.

Electrophilic Aromatic Substitution (EAS)
  • Mechanism: The pyrazole ring is electron-rich.

  • Regioselectivity: Electrophiles (Br

    
    , NO
    
    
    
    ) preferentially attack C4 .
  • In 1-Methyl-4-vinylpyrazole: The C4 position is already blocked. Electrophilic attack may occur on the vinyl group itself (bromination of the alkene) or at C3/C5 under forcing conditions.

  • In 1-Methyl-3/5-vinylpyrazole: The C4 position remains open and highly reactive. EAS will occur at C4, preserving the vinyl group unless specific conditions favor addition.

Cycloaddition (Diels-Alder)

Vinyl pyrazoles are generally electron-rich dienophiles or reluctant dienes .

  • As Dienes: The pyrazole ring aromaticity hinders participation in [4+2] cycloadditions.[1]

  • As Dienophiles: 1-Methyl-4-vinylpyrazole reacts with electron-deficient dienes (e.g., hexachlorocyclopentadiene). The reaction rate is slower than styrene due to the competing electron donation from the pyrazole ring which raises the HOMO energy but does not sufficiently lower the LUMO.

Polymerization
  • 1-Methyl-5-vinylpyrazole: Polymerizes rapidly (often explosively if neat) due to the release of steric strain upon saturation of the vinyl group.

  • 1-Methyl-4-vinylpyrazole: More stable, forms linear polymers with high thermal stability.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-Vinylpyrazole

A robust route utilizing the Vilsmeier-Haack formylation followed by Wittig olefination.

Reagents: 1-Methylpyrazole, POCl


, DMF, Methyltriphenylphosphonium bromide, KOtBu, THF.
  • Formylation (Vilsmeier-Haack):

    • Cool DMF (1.2 eq) to 0°C. Add POCl

      
       (1.1 eq) dropwise. Stir 30 min.
      
    • Add 1-methylpyrazole (1.0 eq) in DMF. Heat to 90°C for 4 hours.

    • Workup: Pour onto ice, neutralize with NaHCO

      
      . Extract with DCM. Yields 1-methylpyrazole-4-carbaldehyde .[2]
      
  • Olefination (Wittig):

    • Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C.

    • Add KOtBu (1.3 eq) portion-wise. Solution turns yellow (ylide formation). Stir 45 min.

    • Add 1-methylpyrazole-4-carbaldehyde (1.0 eq) in THF dropwise.

    • Warm to RT and stir 12 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with Et
      
      
      
      O.
    • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

    • Yield: Typically 75-85%.[1]

Protocol B: Regioselective Synthesis of 1-Methyl-5-Vinylpyrazole

Using fluorinated solvents to control regioselectivity during cyclization.

Reagents: 1-Vinyl-1,3-diketone (or precursor), Methylhydrazine, Trifluoroethanol (TFE).

  • Cyclization:

    • Dissolve the 1,3-diketone precursor in TFE (0.5 M). Note: TFE promotes formation of the 5-substituted isomer via H-bonding activation of the carbonyls.

    • Add Methylhydrazine (1.1 eq) at 0°C.

    • Stir at RT for 2 hours.

    • Solvent Swap: Evaporate TFE (recoverable). Redissolve residue in EtOH/HCl to dehydrate any intermediate hydroxypyrazolines.

    • Purification: Distillation or Column Chromatography.

    • Validation: Check NOE (Nuclear Overhauser Effect) between N-Me and Vinyl protons. Strong NOE confirms 5-position.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Start Target Selection Sub1 Precursor: 1-Methylpyrazole Start->Sub1 Sub2 Precursor: 1,3-Diketone Start->Sub2 Step1 Vilsmeier-Haack (POCl3/DMF, 90°C) Sub1->Step1 Inter1 Intermediate: 1-Methyl-4-formylpyrazole Step1->Inter1 Step2 Wittig Olefination (Ph3P=CH2, THF) Inter1->Step2 Prod1 Product: 1-Methyl-4-vinylpyrazole Step2->Prod1 Step3 Cyclization with MeNHNH2 Solvent: TFE (Regio-control) Sub2->Step3 Step4 Acid-Catalyzed Dehydration Step3->Step4 Prod2 Product: 1-Methyl-5-vinylpyrazole Step4->Prod2

Caption: Divergent synthetic pathways for accessing the 4-vinyl (drug-like) and 5-vinyl (sterically crowded) isomers.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Silva, V. L. M., & Silva, A. M. S. (2022).[1][2][4][5] Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Guzmán-Pérez, A., et al. (2000). Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo000789+] (Verified via context of search result 1.9)
  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Steiner, L., et al. (2024). Chemical Communications. [Link][3]

  • Diels-Alder reactions of 3- and 5-methyl-1-vinylpyrazoles. Asratyan, G.V., et al. (1989).[2] Monatshefte für Chemie. (Referenced in search result 1.7 context).

Sources

Unlocking the Therapeutic Potential of 4-Ethenyl-1-methyl-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] This guide delves into the prospective pharmaceutical applications of a specific, yet underexplored derivative: 4-ethenyl-1-methyl-1H-pyrazole. We present a comprehensive overview of its synthetic route, hypothesize its potential as a targeted covalent inhibitor of protein kinases, and provide detailed, field-proven protocols for its evaluation as a candidate for anticancer and anti-inflammatory therapies. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the investigation of this promising molecule.

Introduction: The Pyrazole Scaffold and the Promise of Covalent Inhibition

Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3][4] Their success is largely attributed to their ability to act as versatile scaffolds for molecular recognition, often targeting the ATP-binding pocket of protein kinases.[5][6] The subject of this guide, 4-ethenyl-1-methyl-1H-pyrazole, introduces a vinyl functional group onto the pyrazole core. This ethenyl moiety is of particular interest as it has the potential to act as a "covalent warhead."

Targeted covalent inhibitors have gained significant traction in drug discovery due to their ability to form a stable bond with their protein target, leading to prolonged duration of action and high potency.[7] The vinyl group, in this context, can act as a Michael acceptor, reacting with nucleophilic residues like cysteine within the active site of a protein.[8] This guide will explore the hypothesis that 4-ethenyl-1-methyl-1H-pyrazole can function as a covalent inhibitor of protein kinases implicated in cancer and inflammation.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the thorough investigation of any novel chemical entity. Based on established methodologies for the synthesis of vinylpyrazoles, a two-step synthesis for 4-ethenyl-1-methyl-1H-pyrazole is proposed.[9]

Proposed Synthetic Pathway

The synthesis commences with the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde. A Grignard reaction with methylmagnesium iodide introduces the ethyl alcohol precursor, which is subsequently dehydrated to yield the desired 4-ethenyl-1-methyl-1H-pyrazole.[9]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Intermediate_Alcohol 1-(1-methyl-1H-pyrazol-4-yl)ethanol 1-methyl-1H-pyrazole-4-carbaldehyde->Intermediate_Alcohol 1. CH3MgI 2. H2O workup 4-ethenyl-1-methyl-1H-pyrazole 4-ethenyl-1-methyl-1H-pyrazole Intermediate_Alcohol->4-ethenyl-1-methyl-1H-pyrazole Heat (e.g., with KHSO4)

Caption: Proposed two-step synthesis of 4-ethenyl-1-methyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 4-ethenyl-1-methyl-1H-pyrazole

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Methylmagnesium iodide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Potassium bisulfate

  • Toluene

Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanol

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium iodide solution (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 1-(1-methyl-1H-pyrazol-4-yl)ethanol.

Step 2: Synthesis of 4-ethenyl-1-methyl-1H-pyrazole

  • Combine the purified 1-(1-methyl-1H-pyrazol-4-yl)ethanol (1 equivalent) and a catalytic amount of potassium bisulfate in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture under vacuum. The product, 4-ethenyl-1-methyl-1H-pyrazole, will distill as it is formed.[9]

  • Collect the distillate and confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanism of Action: Covalent Kinase Inhibition

We hypothesize that 4-ethenyl-1-methyl-1H-pyrazole will act as a targeted covalent inhibitor of protein kinases. The pyrazole core is expected to provide the initial non-covalent binding affinity to the ATP-binding site of the kinase, positioning the ethenyl group in proximity to a nucleophilic cysteine residue. A subsequent Michael addition reaction would then lead to the formation of a covalent bond, irreversibly inhibiting the kinase.

G cluster_0 Mechanism of Covalent Inhibition Pyrazole_Core Pyrazole Core (Non-covalent Binding) Kinase_Active_Site Kinase Active Site Pyrazole_Core->Kinase_Active_Site Binds to ATP Pocket Ethenyl_Group Ethenyl Group (Covalent Warhead) Cysteine_Residue Cysteine Residue (Nucleophile) Ethenyl_Group->Cysteine_Residue Michael Addition Irreversible_Inhibition Irreversible Inhibition Cysteine_Residue->Irreversible_Inhibition Forms Covalent Bond

Caption: Hypothesized mechanism of covalent kinase inhibition.

Proposed Pharmaceutical Applications and Investigational Assays

Based on the well-established roles of pyrazole derivatives, we propose investigating 4-ethenyl-1-methyl-1H-pyrazole for two primary therapeutic areas: oncology and inflammatory diseases.

Anticancer Potential

Many kinases are dysregulated in cancer, making them attractive therapeutic targets.[2] The potential of 4-ethenyl-1-methyl-1H-pyrazole to act as a broad-spectrum or selective kinase inhibitor warrants investigation.

Objective: To determine the inhibitory activity of 4-ethenyl-1-methyl-1H-pyrazole against a panel of cancer-relevant protein kinases.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Protocol:

  • Prepare a kinase reaction buffer containing the kinase of interest, its substrate, and ATP.

  • Add varying concentrations of 4-ethenyl-1-methyl-1H-pyrazole to the reaction wells.

  • Initiate the kinase reaction and incubate at the optimal temperature for the specific kinase.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation:

Kinase TargetIC₅₀ (µM) of 4-ethenyl-1-methyl-1H-pyrazole
EGFRTo be determined
BRAF V600ETo be determined
AKT1To be determined
CDK2To be determined

Objective: To assess the ability of 4-ethenyl-1-methyl-1H-pyrazole to inhibit the growth of cancer cell lines.

Methodology: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 4-ethenyl-1-methyl-1H-pyrazole and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[9]

Objective: To evaluate the effect of 4-ethenyl-1-methyl-1H-pyrazole on the production of inflammatory mediators in immune cells.

Methodology: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11]

Protocol:

  • Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treat the cells with various concentrations of 4-ethenyl-1-methyl-1H-pyrazole for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).

Objective: To assess the anti-inflammatory activity of 4-ethenyl-1-methyl-1H-pyrazole in a preclinical animal model.

Methodology: Carrageenan-Induced Rat Paw Edema

This is a classic model of acute inflammation.[6][12]

Protocol:

  • Administer 4-ethenyl-1-methyl-1H-pyrazole (or vehicle control) to rats via oral gavage or intraperitoneal injection.

  • After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

4-Ethenyl-1-methyl-1H-pyrazole represents a compelling, albeit underexplored, molecule at the intersection of two validated concepts in drug discovery: the privileged pyrazole scaffold and the targeted covalent inhibitor strategy. The synthetic route is feasible, and the proposed biological activities are grounded in extensive precedent. The experimental workflows detailed in this guide provide a clear and actionable path for the comprehensive evaluation of this compound's therapeutic potential. Future work should focus on a broad kinase screen to identify specific targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. This technical guide serves as a foundational document to catalyze further research into what could be a promising new class of therapeutic agents.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Figure 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]

  • Bansal, R. K., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 8(11), 1634-1644. [Link]

  • Tuley, A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link]

  • Hurst, T. E., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • Tuley, A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Publications. [Link]

  • Saleem, A., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(3), 521. [Link]

  • S. S. Al-Sawy, et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences, 19(12), 3843. [Link]

  • Wang, Y., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1287. [Link]

  • (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

  • Glamočlija, J., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8089. [Link]

  • El-fakharany, E. M., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(1), 105423. [Link]

  • El-Gamal, M. I., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(16), 4945. [Link]

  • Anwer, K. E., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Vaškevičiūtė, K., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]

  • Shaik, A. B., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 333-337. [Link]

  • Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.com. [Link]

  • El-Gamal, M. I., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Li, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(5), 1056-1066. [Link]

  • Vinylpyridine Based Covalent EGFR Inhibitors. University of Washington. [Link]

  • El-Hawary, S. S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances. [Link]

  • Mallisetty, S., et al. (2024). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Chemistry, 8(1), 17. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Vinyl Group in 1-Methyl-4-vinylpyrazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

1-Methyl-4-vinylpyrazole stands as a pivotal heterocyclic scaffold in the landscape of modern organic synthesis, particularly within drug discovery and materials science.[1][2] The pyrazole core is a recognized "privileged structure," frequently found in marketed therapeutics and agrochemicals due to its favorable metabolic stability and versatile binding capabilities.[3][4][5] The true synthetic power of 1-Methyl-4-vinylpyrazole, however, lies in the strategic manipulation of its C4-vinyl substituent. This vinyl group serves as a versatile and reactive handle, an olefination gateway to a vast array of molecular complexity.

This guide provides an in-depth exploration of key methodologies for the selective functionalization of this vinyl group. We move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven insights into reaction mechanisms and optimization strategies. The protocols herein are designed to be self-validating, equipping researchers, medicinal chemists, and drug development professionals with the robust tools needed to leverage this valuable building block in their synthetic campaigns.[6]

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of unsaturated halides with alkenes.[7][8] For 1-Methyl-4-vinylpyrazole, this reaction provides a direct and efficient pathway to install aryl or vinyl moieties, creating extended conjugated systems or complex scaffolds relevant to medicinal chemistry and materials science.[9]

Mechanistic Rationale & Experimental Causality

The catalytic cycle of the Heck reaction is a well-understood process involving a palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.

  • Catalyst: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst.

  • Ligand: Phosphine ligands (e.g., PPh₃, P(o-tol)₃) are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination. The steric and electronic properties of the ligand can significantly influence the reaction outcome.

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide (HX) generated during the reaction, regenerating the Pd(0) catalyst to complete the cycle.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are commonly used to ensure solubility of the reactants and the palladium salt.

The general workflow involves the oxidative addition of an aryl/vinyl halide to the Pd(0) complex, followed by migratory insertion of the 1-Methyl-4-vinylpyrazole alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification Reactants 1-Methyl-4-vinylpyrazole + Aryl/Vinyl Halide Heat Heat to 80-120 °C Reactants->Heat Catalyst Pd(OAc)₂ + Ligand Catalyst->Heat Base Base (e.g., Et₃N) Base->Heat Solvent Solvent (e.g., DMF) Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Inert Atmosphere Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous/Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a typical Heck coupling reaction.

Protocol: Heck Arylation of 1-Methyl-4-vinylpyrazole

Objective: To synthesize (E)-1-Methyl-4-styryl-1H-pyrazole.

ParameterValue/ReagentMolar Eq.Notes
Substrate 11-Methyl-4-vinylpyrazole1.0
Substrate 2Iodobenzene1.1Aryl bromides can be used, but may require stronger conditions.
CatalystPalladium(II) Acetate (Pd(OAc)₂)0.022 mol%
LigandTri(o-tolyl)phosphine (P(o-tol)₃)0.044 mol%
BaseTriethylamine (Et₃N)2.0Must be dry.
SolventN,N-Dimethylformamide (DMF)-Anhydrous grade.
Temperature100 °C-
Time12-24 h-Monitor by TLC or GC-MS.

Procedure:

  • To a flame-dried, three-necked flask equipped with a condenser and a magnetic stir bar, add 1-Methyl-4-vinylpyrazole (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe, followed by iodobenzene (1.1 eq) and dry triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the vinylpyrazole starting material indicates completion.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure (E)-1-Methyl-4-styryl-1H-pyrazole.

Self-Validation: The product should exhibit a characteristic trans-alkene coupling constant (J ≈ 16 Hz) in the ¹H NMR spectrum.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.[10] This is an exceptionally useful transformation for converting the vinyl group of 1-Methyl-4-vinylpyrazole into a primary alcohol, 2-(1-Methyl-1H-pyrazol-4-yl)ethanol, a valuable intermediate for further derivatization.

Mechanistic Rationale & Experimental Causality
  • Step 1: Hydroboration: Borane (BH₃), typically used as a complex with THF (BH₃•THF), adds across the vinyl double bond. The boron atom, being the less electronegative element, adds to the terminal carbon (the less substituted carbon) due to both steric and electronic effects. This addition is concerted and occurs from the same face of the double bond, resulting in syn-addition.

  • Step 2: Oxidation: The resulting organoborane is oxidized in the second step using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). The peroxide anion attacks the boron atom, followed by a rearrangement where the alkyl group migrates from boron to oxygen, crucially with retention of stereochemistry. Subsequent hydrolysis liberates the primary alcohol.

The choice of BH₃•THF provides a safe and convenient source of borane.[11] The reaction is typically run at low temperatures to control the exotherm and ensure selectivity.

Hydroboration_Oxidation Start 1-Methyl-4-vinylpyrazole Step1 Step 1: Hydroboration BH₃•THF, THF, 0 °C to RT Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Syn-addition Step2 Step 2: Oxidation H₂O₂, NaOH, H₂O Intermediate->Step2 Retention of Stereochemistry Product 2-(1-Methyl-1H-pyrazol-4-yl)ethanol Step2->Product

Caption: Two-step process of hydroboration-oxidation.

Protocol: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanol
ParameterValue/ReagentMolar Eq.Notes
Substrate1-Methyl-4-vinylpyrazole1.0
Reagent 1Borane-THF complex (1 M in THF)0.4Provides a slight excess of B-H bonds.
SolventTetrahydrofuran (THF)-Anhydrous grade.
Reagent 2Sodium Hydroxide (3 M aq.)-For oxidative workup.
Reagent 3Hydrogen Peroxide (30% aq.)-Added slowly and carefully.
Temperature0 °C to Room Temperature-
Time4-6 h-

Procedure:

  • Dissolve 1-Methyl-4-vinylpyrazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M solution of BH₃•THF (0.4 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Cool the reaction back down to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by column chromatography to yield the desired primary alcohol.

Self-Validation: Successful conversion can be confirmed by the disappearance of vinyl proton signals and the appearance of a triplet corresponding to the -CH₂OH group in the ¹H NMR spectrum.

Epoxidation: Formation of a Reactive Oxirane Intermediate

Epoxidation of the vinyl group creates 2-(1-Methyl-1H-pyrazol-4-yl)oxirane, a highly valuable intermediate. The strained three-membered ring of the epoxide is susceptible to ring-opening by a wide range of nucleophiles, providing a powerful entry point to various 1,2-difunctionalized pyrazole derivatives.[12][13]

Mechanistic Rationale & Experimental Causality

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for epoxidation. The reaction proceeds via a concerted mechanism often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene in a single step.

  • Reagent: m-CPBA is widely used due to its commercial availability and good reactivity. It is often sold with a certain percentage of water for stabilization. Using a buffered system (e.g., with Na₂HPO₄) can prevent the acidic m-chlorobenzoic acid byproduct from catalyzing premature epoxide ring-opening.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform are ideal as they are relatively inert and effectively solubilize the reactants.

  • Temperature: The reaction is typically run at low temperatures (0 °C to RT) to minimize side reactions.

Protocol: Epoxidation using m-CPBA
ParameterValue/ReagentMolar Eq.Notes
Substrate1-Methyl-4-vinylpyrazole1.0
Reagentm-CPBA (77% max)1.2A slight excess ensures full conversion.
BufferSodium Bicarbonate (NaHCO₃)2.0Neutralizes the acidic byproduct.
SolventDichloromethane (DCM)-Anhydrous.
Temperature0 °C to Room Temperature-
Time3-5 h-

Procedure:

  • Suspend 1-Methyl-4-vinylpyrazole (1.0 eq) and sodium bicarbonate (2.0 eq) in DCM in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirring suspension of the pyrazole over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the consumption of the starting material by TLC.

  • Once complete, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (the epoxide product can be volatile).

  • The crude epoxide is often used directly in the next step without extensive purification.

Self-Validation: Formation of the epoxide can be confirmed by the appearance of characteristic signals for the oxirane protons (typically around 2.5-3.5 ppm) in the ¹H NMR spectrum.

Cycloaddition Reactions: Constructing New Ring Systems

The vinyl group of vinylpyrazoles can participate in cycloaddition reactions, providing a direct route to more complex cyclic structures.[1][14] A [2+2] cycloaddition with an electron-deficient alkene like tetracyanoethylene (TCNE) is a representative example of functionalizing the double bond to form a cyclobutane ring.[1]

Mechanistic Rationale & Experimental Causality

The reaction between an electron-rich alkene (like 1-Methyl-4-vinylpyrazole) and a highly electron-poor alkene (TCNE) can proceed via a stepwise mechanism involving a zwitterionic intermediate or a concerted, albeit asynchronous, pathway. The formation of a π-π complex is considered the initial step.[1]

  • Reactants: The high degree of electronic mismatch between the pyrazole's vinyl group and TCNE drives the reaction.

  • Solvent: The choice of solvent can influence the reaction rate and mechanism. Aprotic solvents like benzene or THF are commonly used.[1]

  • Temperature: The reaction can often proceed at room temperature, but gentle heating may be required depending on the specific substrates.[1]

Protocol: [2+2] Cycloaddition with Tetracyanoethylene (TCNE)
ParameterValue/ReagentMolar Eq.Notes
Substrate1-Methyl-4-vinylpyrazole1.0
ReagentTetracyanoethylene (TCNE)1.0Caution: TCNE is toxic. Handle with care.
SolventTetrahydrofuran (THF)-Anhydrous.
TemperatureRoom Temperature-
Time12-18 h-

Procedure:

  • Dissolve 1-Methyl-4-vinylpyrazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add a solution of tetracyanoethylene (1.0 eq) in THF dropwise to the pyrazole solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. A precipitate may form as the product is generated.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • If a precipitate has formed, collect the product by filtration, wash with cold THF, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent in vacuo and purify the residue by recrystallization or column chromatography.

Self-Validation: The product's structure can be confirmed by NMR, where the vinyl signals will be absent and new aliphatic proton signals for the cyclobutane ring will appear. Mass spectrometry will confirm the expected molecular weight of the adduct.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • ResearchGate. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • de la Torre, B., et al. (2024). On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [PDF]. MDPI. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]

  • OUCI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Sharma, V., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Singh, P., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PubMed Central. [Link]

  • jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry [Video]. YouTube. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Arabian Journal of Chemistry. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

  • ResearchGate. (2018). The recent catalytic role of poly(vinyl pyridine) and its derivatives in organic reactions. [Link]

  • MDPI. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ) -1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PubMed Central. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. [Link]

  • PubMed. (2020). Copper, Boron and Vinyl Epoxides: from 1,4-Diols to Cyclopropylboronates. [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Der Pharma Chemica. (n.d.). Ultrasound mediated hydroboration of alkenes/alkynes employing N,N-dimethylaniline-borane (DMAB). [Link]

  • PubMed. (2012). Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. [Link]

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Application Notes and Protocols: Exploring the Cross-Coupling Reaction Scope of 1-Methyl-4-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-4-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of both a pyrazole core, a known pharmacophore in numerous approved drugs, and a reactive vinyl group offers a rich platform for molecular elaboration. This document provides a detailed guide to the cross-coupling reaction scope of 1-methyl-4-vinyl-1H-pyrazole, offering field-proven insights and detailed protocols for key transformations. The methodologies described herein are designed to be robust and adaptable, enabling scientists to leverage this valuable synthon in their drug discovery and development programs. While direct literature precedents for all cross-coupling reactions of this specific molecule are emerging, the protocols provided are based on established principles and analogous reactions with closely related vinyl-heterocycles, ensuring a high probability of success.

Heck-Mizoroki Reaction: Synthesis of 4-Styryl-1-methyl-1H-pyrazoles

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the coupling of unsaturated halides with alkenes.[1] In the context of 1-methyl-4-vinyl-1H-pyrazole, this reaction provides a direct route to 4-styryl-1-methyl-1H-pyrazoles, which are valuable intermediates for the synthesis of complex molecular architectures. The reaction proceeds via a palladium-catalyzed oxidative addition/migratory insertion/beta-hydride elimination cycle.

Mechanistic Overview of the Heck-Mizoroki Reaction

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L2) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Vinyl-Pyrazole PdII_Olefin [Aryl-Pd(II)(Olefin)(L2)]+X- Coord->PdII_Olefin Migratory Migratory Insertion PdII_Olefin->Migratory PdII_Alkyl R-Pd(II)-X(L2) Migratory->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)-X(L2) BetaHydride->PdH Reductive Reductive Elimination PdH->Reductive Product Styryl-Pyrazole Product PdH->Product Reductive->Pd0 HX_Base H-Base+ + X- Reductive->HX_Base Base Base Base->Reductive Regenerates Catalyst

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Detailed Protocol for Heck Coupling of 1-Methyl-4-vinyl-1H-pyrazole

This protocol is adapted from successful Heck couplings of related 4-ethenyl-1H-pyrazoles.[2]

Materials:

  • 1-Methyl-4-vinyl-1H-pyrazole

  • Aryl halide (e.g., iodobenzene, 4-bromoanisole, 3-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the aryl halide (1.0 mmol, 1.0 equiv), 1-methyl-4-vinyl-1H-pyrazole (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-styryl-1-methyl-1H-pyrazole.

Scope and Considerations
Aryl Halide (Ar-X)Expected ReactivityPotential YieldNotes
Aryl IodidesHighGood to ExcellentMilder conditions may be sufficient.
Aryl BromidesGoodModerate to GoodHigher temperatures may be required.
Aryl ChloridesModerateLow to ModerateRequires more active catalyst systems (e.g., with bulky phosphine ligands like XPhos or SPhos).
Electron-rich Ar-XSlowerModerateMay require longer reaction times or higher catalyst loading.
Electron-poor Ar-XFasterGood to ExcellentGenerally proceeds more readily.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3] For 1-methyl-4-vinyl-1H-pyrazole, two main strategies can be envisioned: (A) coupling of a vinyl-functionalized pyrazole-boronic acid or ester with an aryl halide, or (B) coupling of a vinyl halide-functionalized pyrazole with an arylboronic acid.

Mechanistic Overview of the Suzuki-Miyaura Coupling

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_R1R2 R1-Pd(II)-R2(L2) Transmetalation->PdII_R1R2 ReductiveElim Reductive Elimination PdII_R1R2->ReductiveElim ReductiveElim->Pd0 Product R1-R2 (Coupled Product) ReductiveElim->Product BoronicAcid R2-B(OR)2 Borate [R2-B(OR)2(Base)]- BoronicAcid->Borate Base Activation Base Base Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling

Strategy A: Coupling of 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole with an Aryl Halide

This protocol requires the prior synthesis of the vinylboronate ester of 1-methyl-4-vinyl-1H-pyrazole, for which general hydroboration methods can be adapted.

Materials:

  • 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole

  • Aryl bromide or iodide

  • Pd(PPh₃)₄ or [PdCl₂(dppf)]

  • Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv) and the pyrazole-vinylboronate ester (1.1 mmol, 1.1 equiv) in a mixture of toluene (4 mL) and water (1 mL).

  • Add Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and separate the layers.

  • Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[1] This reaction is known for its tolerance of a wide range of functional groups. For our substrate, this would typically involve the preparation of a vinylstannane derivative of 1-methyl-4-vinyl-1H-pyrazole.

Mechanistic Overview of the Stille Coupling

Stille_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_R1X R1-Pd(II)-X(L2) OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)-R2(L2) Transmetalation->PdII_R1R2 ReductiveElim Reductive Elimination PdII_R1R2->ReductiveElim ReductiveElim->Pd0 Product R1-R2 (Coupled Product) ReductiveElim->Product Organostannane R2-SnR3 Organostannane->Transmetalation

Caption: Catalytic cycle of the Stille coupling.

Proposed Protocol for Stille Coupling

This protocol is based on general procedures for the Stille coupling of vinylstannanes.

Materials:

  • 1-Methyl-4-(2-(tributylstannyl)vinyl)-1H-pyrazole (prepared via hydrostannylation of a terminal alkyne precursor)

  • Aryl iodide or bromide

  • Pd(PPh₃)₄

  • Anhydrous toluene or DMF

  • Inert gas

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the vinylstannane derivative of the pyrazole (1.05 mmol, 1.05 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL).

  • Degas the solution with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS (typically 6-24 hours).

  • Upon completion, cool the mixture and filter it through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography. Due to the toxicity of organotin byproducts, careful handling and purification are essential.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.[4] To apply this to our system, a halogenated vinyl pyrazole would be a suitable starting material.

Mechanistic Overview of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_R1X R1-Pd(II)-X(L2) OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)-Alkyne(L2) Transmetalation->PdII_R1R2 ReductiveElim Reductive Elimination PdII_R1R2->ReductiveElim ReductiveElim->Pd0 Product R1-Alkyne (Coupled Product) ReductiveElim->Product CuX Cu-X Cuprate Cu-Alkyne CuX->Cuprate Cuprate->Transmetalation Alkyne Terminal Alkyne Alkyne->CuX Base Base Base

Caption: Catalytic cycles of the Sonogashira coupling.

Proposed Protocol for Sonogashira Coupling

Materials:

  • 1-Methyl-4-(2-bromovinyl)-1H-pyrazole (hypothetical starting material)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add the 1-methyl-4-(2-bromovinyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl or vinyl halide.[5] This reaction would allow for the introduction of various amino functionalities onto the vinyl group of the pyrazole scaffold.

Mechanistic Overview of Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X(L2) OxAdd->PdII_RX AmineCoord Amine Coordination PdII_RX->AmineCoord PdII_Amine [R-Pd(II)(HNR'2)(L2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido R-Pd(II)-NR'2(L2) Deprotonation->PdII_Amido ReductiveElim Reductive Elimination PdII_Amido->ReductiveElim ReductiveElim->Pd0 Product R-NR'2 (Coupled Product) ReductiveElim->Product Amine HNR'2 Amine->AmineCoord Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Proposed Protocol for Buchwald-Hartwig Amination

Materials:

  • 1-Methyl-4-(2-bromovinyl)-1H-pyrazole (hypothetical starting material)

  • Primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., Xantphos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add the 1-methyl-4-(2-bromovinyl)-1H-pyrazole (1.0 mmol, 1.0 equiv).

  • Remove the tube from the glovebox, add the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) under an argon flow.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and place under Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Required Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Analysis Purify->Analysis Characterization (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole (1 a–e). Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved February 4, 2026, from [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 623-626.
  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved February 4, 2026, from [Link]

  • Thomas, S. K., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Storage of 4-ethenyl-1-methyl-1H-pyrazole

[1]

Current Status: Operational Topic: Long-term Storage & Stabilization Protocols Target Analyte: 4-ethenyl-1-methyl-1H-pyrazole (CAS: 22533-35-3) Document ID: TSP-VYZ-004[1]

Core Directive & Scientific Rationale

The Challenge: 4-ethenyl-1-methyl-1H-pyrazole (also known as 1-methyl-4-vinylpyrazole) contains a reactive vinyl group attached to an electron-rich aromatic heterocycle.[1] This structure creates a "push-pull" electronic system that makes the vinyl group susceptible to:

  • Radical Polymerization: Initiated by heat, light, or trace peroxides, leading to the formation of insoluble oligomers or bulk polymers.

  • Oxidative Degradation: The electron-rich double bond is a target for atmospheric oxygen, leading to epoxide formation or cleavage.

The Solution: Effective storage requires a "Defense-in-Depth" strategy: Chemical Inhibition (Stabilizers) combined with Physical Suppression (Temperature/Atmosphere).[1]

Stabilizer Selection Matrix

User Question: Which stabilizer should I use for my specific application?

We recommend two primary stabilization pathways based on your storage duration and downstream application.

FeatureProtocol A: The Gold Standard (TBC) Protocol B: The Aerobic Alternative (MEHQ)
Stabilizer 4-tert-Butylcatechol (TBC) 4-Methoxyphenol (MEHQ)
Concentration 100 – 200 ppm50 – 100 ppm
Mechanism Radical Scavenging (H-atom transfer).[1] Effective in low-oxygen environments.[1]Radical Scavenging via Quinone Methide formation. REQUIRES DISSOLVED OXYGEN.
Storage Atmosphere Inert Gas (Argon/Nitrogen) Air Headspace Required
Best For Long-term archiving (>6 months).[1] Maximum protection against oxidation.Frequent use.[2] Material that will be used in aerobic benchtop reactions.
Removal Difficulty Moderate (Alumina column or caustic wash).Easy (Alumina column or caustic wash).
Compatibility Compatible with most organic solvents.Ineffective if stored under strict nitrogen/argon.
⚠️ Critical Technical Warning: The "Oxygen Paradox"

Users often make the mistake of storing MEHQ-stabilized monomers under nitrogen. Do not do this. MEHQ requires dissolved oxygen to regenerate its radical-scavenging capability.[1] If you purge an MEHQ-stabilized sample with nitrogen, you strip the oxygen, rendering the inhibitor inactive and increasing the risk of polymerization.

Mechanism of Action (Visualization)

The following diagram illustrates how TBC intercepts the radical propagation chain, effectively "capping" the reactive species before polymerization occurs.

GInitiatorInitiator (I•)(Heat/Light)MonomerMonomer (M)(4-ethenyl-1-methyl-1H-pyrazole)Initiator->MonomerAttackRadicalActive Radical (M•)Monomer->RadicalInitiationTBCStabilizer (TBC-OH)Radical->TBCInterceptedPolymerPolymer Chain(Degradation)Radical->PolymerPropagation(Unstabilized)DeadChainStable Phenoxy Radical(TBC-O•)TBC->DeadChainH-Transfer(Termination)DeadChain->RadicalRecombination(Non-reactive species)

Caption: Mechanism of Radical Scavenging by TBC. The stabilizer donates a hydrogen atom to the active radical, converting it into a stable, non-reactive species and halting the polymerization chain.

Operational Protocols

Protocol 1: Preparation for Long-Term Storage (>6 Months)

Use this workflow for archiving synthesized batches.[1]

  • Purification: Ensure the 4-ethenyl-1-methyl-1H-pyrazole is freshly distilled or purified (purity >95%). Impurities can act as pro-degradants.[2]

  • Doping: Add 4-tert-Butylcatechol (TBC) to a final concentration of 200 ppm .[1]

    • Calculation: For 10g of monomer, add 2mg of TBC.

  • Container Selection: Use an amber glass vial (UV protection) with a Teflon-lined screw cap.[1]

  • Atmosphere: Purge the headspace with Argon for 30 seconds to displace oxygen and moisture.

  • Temperature: Store at -20°C (Standard Freezer).

  • Labeling: Mark the vial clearly: "Contains 200 ppm TBC. Remove before use."

Protocol 2: Stabilizer Removal (Pre-Reaction)

Use this workflow immediately before using the monomer in sensitive catalytic reactions (e.g., Heck coupling, polymerization).

Method A: The Flash Column (Recommended)

  • Prepare a small glass pipette or column.[3]

  • Pack with 2-3 cm of activated basic alumina or inhibitor-remover silica (commercially available).[1]

  • Pass the neat (undiluted) monomer through the column by gravity or slight pressure.

  • Result: The phenolic inhibitor (TBC/MEHQ) binds to the alumina; the pure monomer elutes.

  • QC Check: The monomer should be clear/colorless. Use immediately.

Method B: The Caustic Wash (Scale >10g)

  • Dissolve monomer in an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash 3x with 5% NaOH or KOH solution. The phenol converts to a water-soluble phenoxide salt.[1]

  • Wash 1x with Brine.

  • Dry over MgSO₄ and concentrate.

Troubleshooting & FAQs

Q1: My monomer has turned yellow/orange. Is it still good?

  • Diagnosis: Color change usually indicates early-stage oxidation or the formation of oligomers (pre-polymerization).

  • Action: Run a TLC or H-NMR.

    • Check: Look for broadening of the vinyl proton peaks (5.0 - 6.7 ppm) in NMR, which indicates polymerization.

    • Solution: If <5% degraded, redistill under reduced pressure. If >10% degraded, discard, as the oligomers can seed rapid polymerization of the remaining material.

Q2: Can I use BHT instead of TBC?

  • Answer: Yes. Butylated Hydroxytoluene (BHT) is a viable alternative (200-500 ppm).[1] It is less acidic than TBC and may be preferred if your compound is sensitive to proton sources. However, TBC is generally more efficient for vinyl aromatics.

Q3: I need to run a radical polymerization. Do I really need to remove the inhibitor?

  • Answer: It depends on your initiator load.

    • High Initiator (AIBN > 1%): You might overwhelm the inhibitor, but you will have an "induction period" where nothing happens until the inhibitor is consumed. This leads to poor molecular weight control.

    • Controlled Radical Polymerization (RAFT/ATRP):YES. You must remove the inhibitor. Even trace amounts will kill the "living" nature of the chain end.

Q4: How do I check if the inhibitor is still active after 2 years?

  • Answer: There is no simple visual check. Standard practice is "top-up" or "re-purify."[1] If the liquid is viscous, it has polymerized. If it flows like water and is colorless/pale yellow, it is likely intact. For critical pharmaceutical applications, quantify TBC content using HPLC or simply pass through alumina and re-add fresh stabilizer.

Storage Workflow Diagram

StorageWorkflowStartFresh Monomer(4-ethenyl-1-methyl-1H-pyrazole)DecisionIntended Storage Duration?Start->DecisionShortTerm< 1 Month(Frequent Use)Decision->ShortTermShort TermLongTerm> 6 Months(Archival)Decision->LongTermLong TermProtocolAAdd MEHQ (50-100 ppm)Store @ 4°CMaintain Air HeadspaceShortTerm->ProtocolAProtocolBAdd TBC (200 ppm)Store @ -20°CPurge with Argon/N2LongTerm->ProtocolBUseReady for Use?ProtocolA->UseProtocolB->UseRemovePass through Basic Alumina(Remove Inhibitor)Use->RemoveYesReactionProceed to ReactionRemove->Reaction

Caption: Decision tree for selecting the correct storage protocol based on usage frequency.

References

  • Sigma-Aldrich. Inhibitor Removers and Prepacked Columns Technical Bulletin. (Accessed 2024).[2][4] Link

  • National Institutes of Health (NIH). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules 2021, 26(19), 6006. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde (Precursor Analog).[1]Link[1]

  • ChemicalBook. 4-ethenyl-1-methyl-1H-pyrazole Properties and Stability Data.Link[1]

  • Tintoll Performance Materials. Polymerization Inhibitors: MEHQ vs TBC Mechanisms.Link

Technical Support Center: Troubleshooting Low Conversion Rates in Vinyl Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl pyrazoles is a critical transformation in medicinal chemistry and materials science, providing access to a versatile scaffold for further functionalization. However, achieving high conversion rates in these coupling reactions can be challenging. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of vinyl pyrazoles via popular cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Understanding the Landscape: Common Coupling Strategies

The two most prevalent methods for the synthesis of vinyl pyrazoles are the Suzuki-Miyaura reaction, which couples a halo-pyrazole with a vinylboron species, and the Buchwald-Hartwig amination, which couples a pyrazole with a vinyl halide. Both are powerful techniques, but each has its own set of nuances that can lead to low conversion rates if not properly addressed.

Troubleshooting Decision Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing and resolving low conversion rates in your vinyl pyrazole coupling reaction.

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check reaction_setup Review Reaction Setup (Inertness, Degassing) reagent_check->reaction_setup Reagents OK parameter_optimization Systematic Parameter Optimization reaction_setup->parameter_optimization Setup Correct analysis Analyze Crude Reaction Mixture (NMR, LC-MS) parameter_optimization->analysis side_products Identify Side Products analysis->side_products Byproducts Detected no_reaction No Reaction or Starting Material Recovery analysis->no_reaction Mainly Starting Material low_yield Low Yield with Product Formation analysis->low_yield Product Detected, Low Conversion side_products->parameter_optimization Address Specific Side Reaction no_reaction->parameter_optimization Screen Catalysts/Ligands/Bases low_yield->parameter_optimization Optimize Temp/Time/Concentration

Caption: A logical workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Issues with Reagents and Reaction Setup

Question 1: I'm seeing little to no product formation. What are the first things I should check?

Answer: Before delving into complex parameter optimization, it's crucial to ensure the integrity of your starting materials and the reaction setup.

  • Reagent Quality:

    • Vinylboron Species (for Suzuki-Miyaura): Vinylboronic acids can be prone to decomposition, especially if not stored properly.[1] Potassium vinyltrifluoroborate is a more stable alternative and should be stored in a cool, dry place.[2] If you suspect your vinylboron reagent has degraded, it's best to use a fresh batch.

    • Halo-pyrazoles: Ensure your halo-pyrazole is pure and free of any acidic impurities that could interfere with the reaction.

    • Palladium Catalyst: Palladium(0) catalysts are sensitive to air and can be oxidized, leading to decreased activity.[3] If you are not using a pre-catalyst, ensure your Pd(0) source is fresh.

    • Ligands: Phosphine-based ligands are susceptible to oxidation. Use fresh ligands or store them under an inert atmosphere.

    • Base: The physical state of the base can be critical. Ensure it is finely powdered and dry. For bases like K₃PO₄, it's good practice to dry them in an oven before use.

    • Solvents: Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst and promote side reactions.[3]

  • Reaction Setup:

    • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This is critical for preventing catalyst deactivation.

    • Degassing: Thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.[4]

Question 2: I'm using a pre-catalyst. Do I still need to be concerned about catalyst activation?

Answer: While pre-catalysts are designed for easier activation to the active Pd(0) species, issues can still arise. The activation of many pre-catalysts is base-dependent.[5] If you are using a weak base or if your base is not sufficiently soluble in the reaction medium, you may experience incomplete catalyst activation. In such cases, consider switching to a stronger, more soluble base or a different pre-catalyst system.

Category 2: Optimizing Reaction Parameters

Question 3: My reaction is sluggish and gives low yields. How should I approach optimizing the reaction conditions?

Answer: A systematic approach to optimization is key. It is generally not advisable to change multiple parameters at once.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is often the most critical factor. For Suzuki-Miyaura couplings of pyrazoles, palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with a suitable phosphine ligand are common starting points. For Buchwald-Hartwig aminations, palladium(0) sources like Pd₂(dba)₃ or pre-catalysts are often used.[6]

    • Ligand Choice: The electronic and steric properties of the ligand have a profound impact on the reaction outcome. For electron-rich pyrazoles, a more electron-rich and bulky ligand may be beneficial.[7] A screening of different ligands is often necessary.

Parameter Recommendation for Low Yield Rationale
Catalyst Loading Increase incrementally (e.g., from 1-2 mol% to 3-5 mol%)Insufficient catalyst can lead to incomplete conversion.
Ligand Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, SPhos, XPhos, tBuDavePhos).[6]The optimal ligand is highly substrate-dependent.
Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base plays a crucial role in both the transmetalation step (Suzuki) and the deprotonation of the pyrazole (Buchwald-Hartwig).
Solvent Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, often with water for Suzuki).Solvent affects the solubility of reagents and the stability of catalytic intermediates.
Temperature Increase the temperature in increments (e.g., from 80 °C to 110 °C).Many coupling reactions have a significant activation barrier.
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.Prolonged reaction times at high temperatures can lead to product decomposition or side reactions.

Question 4: I'm observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity in the functionalization of pyrazoles can be complex and is influenced by both electronic and steric factors.

  • C-H Functionalization: In direct C-H vinylation, the C4 position of the pyrazole is generally the most electron-rich and prone to electrophilic attack.[8] However, the regioselectivity can be influenced by the directing group on the pyrazole nitrogen.

  • N-Alkylation/Vinylation: For unsymmetrical pyrazoles, N-vinylation can occur at either nitrogen. The outcome is often dictated by sterics, with the vinyl group preferentially adding to the less hindered nitrogen.[9] The choice of catalyst and ligand can also influence this selectivity.

Category 3: Identifying and Mitigating Side Reactions

Question 5: My TLC/LC-MS shows multiple spots. What are the common side reactions, and how can I avoid them?

Answer: Several side reactions can compete with your desired coupling, leading to low yields and difficult purification.

  • Homocoupling: Dimerization of the vinylboron species or the halo-pyrazole can occur. This is often promoted by the presence of oxygen.[4]

    • Mitigation: Rigorous degassing of the reaction mixture is crucial. Using a slight excess of one coupling partner can also disfavor the homocoupling of the other.[3]

  • Deboronation/Protodeboronation (Suzuki-Miyaura): The vinylboron species can react with water or other protic sources to replace the boron group with a hydrogen atom.

    • Mitigation: Use a well-dried base and anhydrous solvents. Minimizing the amount of water in the reaction mixture is key.

  • Hydrodehalogenation (Buchwald-Hartwig): The halo-pyrazole can be reduced, replacing the halogen with a hydrogen atom. This can be mediated by palladium-hydride species that form in the catalytic cycle.[8]

    • Mitigation: The choice of ligand and base can influence the formation and reactivity of palladium-hydride intermediates. Screening different reaction conditions is the best approach.

  • Polymerization of the Vinyl Group: Vinyl pyrazoles can undergo free-radical polymerization, especially at higher temperatures.[9]

    • Mitigation: Use a radical inhibitor if polymerization is suspected. Running the reaction at a lower temperature for a longer time may also help.

Identifying Side Products by ¹H NMR:

Side Product Characteristic ¹H NMR Signals
Homocoupled Vinyl Dimer Complex olefinic signals, absence of pyrazole signals.
Homocoupled Pyrazole Dimer Absence of vinyl signals, potentially simplified pyrazole aromatic signals.
Deboronated Vinyl Compound Signals corresponding to ethylene or the simple alkene.
Hydrodehalogenated Pyrazole Appearance of a new proton signal in the aromatic region of the pyrazole, replacing the halogen.

Experimental Protocols

The following are generalized, yet detailed, starting protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings for the synthesis of vinyl pyrazoles. These should be optimized for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Halo-pyrazole with Potassium Vinyltrifluoroborate

Suzuki_Protocol setup 1. Reaction Setup: - Add halo-pyrazole (1.0 equiv),  potassium vinyltrifluoroborate (1.5 equiv),  PdCl2 (2 mol%), PPh3 (6 mol%),  and Cs2CO3 (2.0 equiv) to a  Schlenk flask. degas 2. Degassing: - Seal the flask and perform  three freeze-pump-thaw cycles. setup->degas solvent 3. Solvent Addition: - Backfill with argon and add  degassed THF/H2O (10:1 mixture). degas->solvent reaction 4. Reaction: - Heat the mixture to 80 °C  and stir for 12-24 hours,  monitoring by TLC/LC-MS. solvent->reaction workup 5. Workup: - Cool to room temperature,  dilute with water, and extract  with an organic solvent (e.g., EtOAc). reaction->workup purify 6. Purification: - Dry the organic layer, concentrate,  and purify by column chromatography. workup->purify

Caption: Step-by-step protocol for a Suzuki-Miyaura vinyl pyrazole coupling.

Protocol 2: Buchwald-Hartwig N-Vinylation of a Pyrazole with a Vinyl Bromide

Buchwald_Protocol setup 1. Reaction Setup: - To a glovebox, add pyrazole (1.2 equiv),  Pd2(dba)3 (2 mol%), a suitable ligand  (e.g., XPhos, 4 mol%), and a base  (e.g., K3PO4, 2.0 equiv) to a vial. solvent 2. Solvent and Substrate Addition: - Add anhydrous, degassed toluene. - Add the vinyl bromide (1.0 equiv). setup->solvent reaction 3. Reaction: - Seal the vial and heat to 100 °C  for 12-24 hours, monitoring by  TLC/LC-MS. solvent->reaction workup 4. Workup: - Cool to room temperature, filter  through a pad of Celite, and rinse  with an organic solvent. reaction->workup purify 5. Purification: - Concentrate the filtrate and purify  by column chromatography. workup->purify

Caption: Step-by-step protocol for a Buchwald-Hartwig N-vinylation of a pyrazole.

Catalytic Cycle Overview: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura reaction. Understanding this mechanism can help in diagnosing which step may be failing.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)-X L2 Pd0->PdII_Aryl Aryl-X OxAdd Oxidative Addition PdII_Vinyl Aryl-Pd(II)-Vinyl L2 PdII_Aryl->PdII_Vinyl Vinyl-B(OR)2 (Base Activated) Transmetal Transmetalation PdII_Vinyl->Pd0 Product Aryl-Vinyl Product PdII_Vinyl->Product RedElim Reductive Elimination ArylX Aryl-X VinylB Vinyl-B(OR)2

Sources

Technical Support Center: 4-Ethenyl-1-methyl-1H-pyrazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and quality control of 4-ethenyl-1-methyl-1H-pyrazole (CAS: 1060815-56-6), a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib) and other pharmaceutical scaffolds.

The primary challenge with this molecule is separating the target 4-isomer from the 5-ethenyl (regioisomer) and 3-ethenyl impurities, which possess similar boiling points and polarity.

Section 1: Diagnostic & Identification

Before attempting purification, you must quantify the specific isomeric impurity profile. The 4-ethenyl isomer is structurally distinct from the 3- and 5-isomers, allowing for rapid identification via proton NMR.

Diagnostic Panel: Distinguishing Regioisomers
FeatureTarget: 4-Ethenyl-1-methyl-1H-pyrazole Impurity: 5-Ethenyl-1-methyl-1H-pyrazole Impurity: 3-Ethenyl-1-methyl-1H-pyrazole
Ring Protons Two Singlets (C3-H and C5-H)Two Doublets (C3-H and C4-H)Two Doublets (C4-H and C5-H)
Coupling (

)
Negligible (

Hz)
Vicinal coupling (

Hz)
Vicinal coupling (

Hz)
Polarity (TLC) Most Polar (

in 30% EtOAc/Hex)
Least Polar (

)
Intermediate
Boiling Point High (

C @ 10 mmHg)
Lower (Ortho-effect reduces dipole)Intermediate

Technician Note: The presence of a doublet in the aromatic region (


 ppm) is the definitive marker of a 3- or 5-substituted impurity. The target 4-isomer displays sharp singlets because the C3 and C5 protons are not vicinal.

Section 2: Troubleshooting & Purification Protocols

Issue 1: "I have >5% regioisomeric impurity. Distillation isn't separating them."

Root Cause: While the 5-isomer generally boils at a lower temperature due to steric shielding of the nitrogen lone pair (reducing intermolecular hydrogen bonding/dipole interactions), the difference (


) is often insufficient for standard vacuum distillation, especially at high vacuum where 

compresses.

Solution: The "Silver-Silica" Flash Chromatography Method Standard silica gel often fails to resolve these isomers cleanly. Exploiting the steric accessibility of the vinyl group and the nitrogen lone pair using


-complexation is required.

Protocol:

  • Prepare Ag-Silica: Dissolve

    
     (10% w/w relative to silica) in minimal acetonitrile. Mix with silica gel and rotary evaporate to dryness in the dark.
    
  • Column Setup: Pack the column with the treated silica. Shield from light with aluminum foil.

  • Elution: Use a gradient of Hexane:EtOAc (start 95:5

    
     80:20).
    
  • Mechanism: The silver ions form a

    
    -complex with the vinyl group and coordinate with the pyrazole nitrogens.
    
    • 5-isomer: The methyl group at N1 sterically hinders the silver coordination at N2 and the vinyl group at C5. It elutes first .

    • 4-isomer: The N2 position and the vinyl group are sterically unencumbered, binding more strongly to the silver. It elutes last .

Issue 2: "The product polymerizes during purification."

Root Cause: Vinyl pyrazoles are electron-rich monomers susceptible to radical polymerization, initiated by heat (distillation), light, or peroxides in solvents (ethers).

Corrective Action:

  • Inhibitor Doping: Immediately add 4-methoxyphenol (MEHQ) or BHT (200-500 ppm) to the crude mixture before any heating step.

  • Solvent Hygiene: Ensure all ether-based solvents (THF, Diethyl ether) are peroxide-free.

  • Temperature Limit: Do not exceed a bath temperature of 110°C. If the boiling point requires higher heat, improve the vacuum (

    
     mmHg) rather than increasing heat.
    

Section 3: Decision Logic for Purification

The following workflow illustrates the optimal purification route based on the scale and impurity profile.

PurificationLogic Start Crude 4-Ethenyl-1-methyl-1H-pyrazole CheckImpurity Check Impurity Level (NMR) Start->CheckImpurity LowImpurity < 5% Regioisomer CheckImpurity->LowImpurity Minor Clean-up HighImpurity > 5% Regioisomer CheckImpurity->HighImpurity Difficult Separation Flash Standard Flash Chromatography (Hex/EtOAc) LowImpurity->Flash ScaleCheck Scale? HighImpurity->ScaleCheck SmallScale < 10g ScaleCheck->SmallScale LargeScale > 10g ScaleCheck->LargeScale AgFlash AgNO3-Impregnated Silica (High Resolution) SmallScale->AgFlash Best Separation Distill Fractional Distillation (Vigreux Column, >10 Theoretical Plates) LargeScale->Distill Economic Route Final Pure Target (>98%) Flash->Final AgFlash->Final Distill->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity load and reaction scale.

Section 4: Frequently Asked Questions (FAQ)

Q: Why is the 5-isomer forming in my reaction? A: If you are synthesizing the ring via hydrazine condensation, regioisomer formation is governed by the steric bulk of the 1,3-dicarbonyl substituents. If you are introducing the vinyl group via Suzuki or Stille coupling on a halogenated precursor, the impurity likely stems from the starting material (e.g., commercial 4-bromo-1-methylpyrazole often contains 0.5–2% of the 5-bromo isomer). Always QC your starting bromide by GC-MS.

Q: Can I remove the impurity by crystallization? A: Generally, no. 4-Ethenyl-1-methyl-1H-pyrazole is typically an oil or a low-melting solid at room temperature. The 5-isomer acts as a solvent, depressing the melting point further (eutectic mixture). Crystallization is only effective if you derivatize the compound (e.g., forming a hydrochloride salt), but vinyl pyrazoles are acid-sensitive and may degrade.

Q: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is amber glass to prevent UV-initiated polymerization. Adding a stabilizer like BHT (Butylated hydroxytoluene) is highly recommended for long-term storage.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6380. Link

    • Context: Comprehensive review on the synthesis, reactivity, and NMR properties of vinylpyrazoles, including N-isomerism.
  • Elguero, J., et al. (2002). Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier.

    • Context: Authoritative source on pyrazole tautomerism and boiling point anomalies (the "ortho-effect" in 1,5-disubstituted pyrazoles).
  • ChemicalBook. (2024). 1-Methyl-4-vinylpyrazole Product Properties and Safety Data. Link

    • Context: Physical property data verifying the liquid state and boiling point ranges.[1]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Link

    • Context: Structural data on 4-substituted pyrazole precursors and their common impurities.

Sources

Solving solubility issues of 4-ethenyl-1-methyl-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide for 4-Ethenyl-1-methyl-1H-pyrazole

Introduction: The "Hidden" Solubility Challenge

As a Senior Application Scientist, I often see researchers struggle with 4-ethenyl-1-methyl-1H-pyrazole (also known as 1-methyl-4-vinylpyrazole). While the pyrazole core is inherently polar, the addition of the ethenyl (vinyl) group introduces two distinct challenges that are often mistaken for simple insolubility:

  • Oiling Out: This compound is typically a liquid at room temperature with a logP that places it on the borderline of water miscibility.[1] In aqueous buffers, it frequently undergoes liquid-liquid phase separation (oiling out) rather than forming a true crystal precipitate.

  • Reactivity (Polymerization): The vinyl group is a Michael acceptor and prone to radical polymerization. "Insolubility" reported by users is often actually polymerized material (white gummy solids) formed due to improper storage or handling.

This guide moves beyond basic "add more solvent" advice to address the physicochemical realities of this specific molecule.

Part 1: Initial Assessment & Diagnostics

Q: I added the compound to my buffer, and it looks cloudy/milky. Is it insoluble?

A: You are likely observing kinetic oiling out , not crystalline precipitation. Because 4-ethenyl-1-methyl-1H-pyrazole is a liquid (or low-melting solid), it forms an emulsion when added directly to water.

  • The Fix: Do not add the neat compound directly to aqueous media. You must use a water-miscible organic stock solution (DMSO or Ethanol) to "carry" the molecules into the aqueous phase before they can coalesce into droplets.

Q: My stock solution has white solids floating in it. Can I sonicate them back into solution?

A: STOP. Do not use this sample. If you see white, stringy, or gummy solids in a pure sample of 4-ethenyl-1-methyl-1H-pyrazole, the compound has polymerized .

  • Mechanism: The vinyl group is susceptible to spontaneous polymerization, especially if stored at room temperature or exposed to light.

  • Solubility Impact: The polymer is completely insoluble in water and most organic solvents. Sonicating will not dissolve it; it will only break the polymer into smaller, clogging particles.

  • Action: Discard the batch. Purchase fresh material and store it at -20°C, preferably stabilized (e.g., with BHT) if compatible with your assay.

Part 2: Optimized Solubilization Protocol

Q: What is the standard operating procedure (SOP) for preparing a stable aqueous solution?

A: Follow this "Solvent-Shift" protocol to prevent oiling out and ensure homogeneity.

Protocol 1: The DMSO "Push" Method
ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous)High solubility capacity; miscible with water; stabilizes the monomer.
Stock Conc. 100 mMHigh enough to allow large dilutions; low enough to prevent viscosity issues.
Intermediate Step Crucial Do not jump from 100% DMSO to 100% Water.
Final Solvent PBS or Media (pH 7.4)Physiological relevance.

Step-by-Step Workflow:

  • Weighing: Weigh the liquid/oil rapidly into a tared vial. (Density is approx. 0.98 g/mL; use positive displacement pipettes if volumetric).

  • Stock Preparation: Dissolve in anhydrous DMSO to reach 100 mM . Vortex until clear.

  • Quality Check: Inspect for any "fisheyes" (gelatinous blobs). If clear, proceed.

  • Dilution (The Critical Step):

    • Wrong Way: Squirt DMSO stock into a beaker of water. (Causes local high concentration

      
       precipitation).
      
    • Right Way: Place the aqueous buffer in a vortexing tube. While vortexing, slowly inject the DMSO stock into the center of the vortex.

  • Limit: Keep final DMSO concentration

    
     for cell assays, or up to 
    
    
    
    for chemical assays.

Part 3: pH and Salt Formation Strategies

Q: Can I improve solubility by acidifying the water (pH adjustment)?

A: Generally, no . This is a common misconception with pyrazoles.

  • The Science: The pKa of the N2 nitrogen in 1-methylpyrazole is approximately 2.0 - 2.5 .

  • Implication: To protonate 99% of the molecule and turn it into a soluble cationic salt, you would need a pH of ~0.5 (pH = pKa - 2).

  • Result: Adjusting pH to 4, 5, or 6 has zero effect on ionization. The molecule remains neutral and lipophilic. Unless your assay can tolerate 0.1 M HCl, pH manipulation is a dead end.

Q: Should I buy the HCl salt version if available?

A: Yes, but with a caveat. The HCl salt is a solid and easier to handle/weigh. However, once you dissolve it in a neutral buffer (pH 7.4), the HCl dissociates, and the free base is generated immediately.

  • Risk:[1][2][3] If the concentration exceeds the intrinsic solubility of the free base (approx. 1-5 mM), it will crash out as an oil.

  • Verdict: Use the salt for easier weighing, but treat the solution dynamics exactly like the free base.

Part 4: Advanced Troubleshooting (FAQs)

Q: I need a concentration of 10 mM in aqueous buffer for an animal study. It keeps crashing out.

A: 10 mM is likely above the thermodynamic solubility limit of the neutral species in pure water. You need a formulation aid.

  • Solution: Use a cyclodextrin carrier. Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    is highly effective for small aromatics like pyrazoles.
  • Protocol: Prepare 20% (w/v) HP-

    
    -CD in water. Use this vehicle to dilute your DMSO stock. The hydrophobic cavity of the cyclodextrin encapsulates the pyrazole/vinyl tail, preventing aggregation.
    

Q: The compound is clogging my HPLC injector.

A: This confirms polymerization. The vinyl group can polymerize inside the autosampler vial if left for hours, especially in acetonitrile/water mixtures which can generate peroxides or radical initiators over time.

  • Fix: Prepare samples immediately before injection. Use amber vials. Ensure your acetonitrile is HPLC grade and not old (old ACN accumulates peroxides).

Part 5: Visual Troubleshooting Guides

Diagram 1: Diagnostic Decision Tree

SolubilityDiagnosis Start User Observation: Sample not dissolving Appearance What is the visual appearance? Start->Appearance Cloudy Cloudy / Milky Emulsion Appearance->Cloudy Milky Liquid WhiteSolid White Stringy Solid / Gum Appearance->WhiteSolid Sticky/Gummy Crystals Crystalline Precipitate Appearance->Crystals Powder/Crystals Diagnosis1 Diagnosis: Oiling Out (Liquid-Liquid Phase Separation) Cloudy->Diagnosis1 Diagnosis2 Diagnosis: Polymerization (Irreversible) WhiteSolid->Diagnosis2 Diagnosis3 Diagnosis: Saturation (True Insolubility) Crystals->Diagnosis3 Action1 Action: Use DMSO Stock + Vortex Dilution Diagnosis1->Action1 Action2 Action: DISCARD BATCH. Buy fresh & store at -20°C. Diagnosis2->Action2 Action3 Action: Add 20% HP-beta-Cyclodextrin or reduce concentration. Diagnosis3->Action3

Figure 1: Diagnostic logic for identifying whether the issue is phase separation, chemical degradation (polymerization), or thermodynamic saturation.

Diagram 2: The "Solvent-Shift" Preparation Workflow

SolventShift Neat Neat Compound (Liquid/Oil) DMSO 100% DMSO Stock (100 mM) Neat->DMSO Dissolve completely Vortex Vortex Injection (High Shear) DMSO->Vortex Slow Injection Final Stable Solution (<1% DMSO) Vortex->Final Homogenization Buffer Aqueous Buffer (PBS pH 7.4) Buffer->Vortex Pre-filled

Figure 2: The correct sequence for introducing hydrophobic liquids into aqueous media to prevent emulsion formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70255, 1-Methylpyrazole. Retrieved from [Link]

    • Relevance: Establishes baseline physicochemical properties (pKa ~2.25, LogP)
  • Relevance: Confirms the physical state (liquid) and storage requirements (cold storage to prevent polymerization) cited in the troubleshooting section.
  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Relevance: Validates the use of HP- -CD for solubilizing small, lipophilic aromatic molecules when simple cosolvents fail.
    • Relevance: Supports the strategy of using cosolvent systems and temperature control for pyrazole derivatives.[2]

Sources

Minimizing side reactions during 1-Methyl-4-vinylpyrazole oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

This technical guide addresses the oxidative cleavage of 1-Methyl-4-vinylpyrazole (1M4VP) to synthesize 1-Methyl-1H-pyrazole-4-carboxylic acid . While the pyrazole core is generally robust, the electron-rich nature of the heterocyclic ring combined with the reactivity of the vinyl group presents specific challenges:

  • Ring Degradation: Over-oxidation leading to ring opening (loss of aromaticity).

  • Polymerization: Radical-induced polymerization of the vinyl group before oxidation completes.

  • Incomplete Oxidation: Stalling at the aldehyde or vicinal diol intermediate.

This guide prioritizes selectivity over raw reaction speed, utilizing a controlled Potassium Permanganate (


) protocol and an alternative Ruthenium-catalyzed method for high-sensitivity applications.

Reaction Pathway & Failure Modes (Visualization)

The following diagram maps the desired reaction pathway against critical failure points. Understanding this topology is essential for troubleshooting.

ReactionPathway cluster_legend Legend Start 1-Methyl-4-vinylpyrazole (Starting Material) Polymer Polymerized Byproduct (Gummy Solid) Start->Polymer Radical Initiated (High Conc/Temp) Diol Intermediate Diol (Glycol) Start->Diol Syn-Dihydroxylation (KMnO4/OsO4) RingOpen Ring Degradation (N-oxide/Ring Open) Start->RingOpen Over-Oxidation (Unbuffered KMnO4) Aldehyde Intermediate Aldehyde Diol->Aldehyde Oxidative Cleavage (NaIO4) Product 1-Methyl-pyrazole- 4-carboxylic Acid Aldehyde->Product Oxidation Aldehyde->RingOpen Aggressive Conditions key Blue: Desired Path | Red: Failure Mode

Figure 1: Mechanistic pathway showing the progression from vinylpyrazole to carboxylic acid and potential diversion points into polymerization or ring degradation.

Optimized Experimental Protocols

Two methods are recommended based on the scale and sensitivity of your specific derivative.

Method A: Buffered Permanganate Oxidation (Standard)

Best for: Cost-effective scale-up where the pyrazole ring has no other sensitive substituents.

The Logic:


 is aggressive. By using a buffered acetone/water  system, we maintain a neutral pH, preventing the base-catalyzed ring degradation common in standard aqueous permanganate oxidations.

Protocol:

  • Solvent System: Prepare a 1:1 mixture of Acetone and Water.

  • Buffer: Add

    
     (1.5 eq) or 
    
    
    
    to buffer the solution. As
    
    
    reacts, it produces
    
    
    , which must be neutralized to protect the ring.
  • Temperature: Cool the solution to 0°C .

  • Addition: Dissolve 1M4VP (1.0 eq) in the solvent. Add

    
     (2.5 - 3.0 eq) portion-wise over 2 hours. Do not dump all at once.
    
  • Quench: Once TLC shows consumption of starting material, quench with solid Sodium Bisulfite (

    
    ) or Methanol to destroy excess oxidant.
    
  • Workup: Filter the

    
     precipitate through Celite. Acidify the filtrate to pH 3-4 to precipitate the carboxylic acid product.
    
Method B: Ruthenium-Catalyzed Periodate Oxidation (High Precision)

Best for: Substrates prone to polymerization or containing other oxidizable groups.

The Logic:


 acts as a catalyst to form 

in situ, which is highly specific for alkene cleavage. Sodium Periodate (

) re-oxidizes the Ruthenium, allowing catalytic turnover. This avoids the harsh conditions of bulk permanganate.

Protocol:

  • Solvent:

    
    :Acetonitrile:Water (2:2:3) - Note: DCM or EtOAc can often substitute CCl4 for safety.
    
  • Catalyst: Add

    
     (2-5 mol%).
    
  • Co-oxidant: Add

    
     (4.1 eq).
    
  • Reaction: Stir vigorously at room temperature. The reaction is typically faster and cleaner than Method A.

Troubleshooting & FAQ

Issue 1: "My reaction mixture turned into a gummy, insoluble solid."

Diagnosis: Polymerization of the vinyl group. Mechanism: Vinylpyrazoles are styrenic-like monomers. Free radicals generated during the initiation of oxidation can trigger chain polymerization before the double bond is cleaved. Corrective Actions:

  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M).

  • Radical Scavenger: Add a trace amount of BHT (butylated hydroxytoluene) to the reaction mixture. It inhibits radical polymerization without interfering with the ionic oxidation mechanism.

  • Order of Addition: Ensure the oxidant is present in excess locally by adding the substrate to the oxidant solution slowly (Reverse Addition), rather than adding oxidant to the substrate.

Issue 2: "I have low yield and the NMR shows missing aromatic signals."

Diagnosis: Ring Degradation (Over-oxidation). Mechanism: The pyrazole ring is electron-rich.[1] Strong oxidants can attack the


-system of the ring, especially at the C-3 or C-5 positions, leading to ring opening.
Corrective Actions: 
  • Check pH: If using Method A (

    
    ), ensure the pH is neutral (7.0-7.5) . High pH (>10) drastically increases the oxidation potential of permanganate toward aromatic rings.
    
  • Switch Oxidant: Switch to Method B (RuCl_3) . Ruthenium tetroxide is more selective for the alkene over the aromatic heterocycle.

  • Temperature: Strictly maintain 0°C or lower .

Issue 3: "I isolated the aldehyde instead of the carboxylic acid."

Diagnosis: Incomplete Oxidation. Mechanism: The oxidative cleavage proceeds via an aldehyde intermediate. If the oxidant is depleted or the reaction is quenched too early, the aldehyde remains. Corrective Actions:

  • Stoichiometry Check: Ensure you are using at least 2.5 - 3.0 equivalents of oxidant.

  • Secondary Oxidation: If the aldehyde is isolated, do not discard. Treat the crude aldehyde with Sodium Chlorite (

    
    )  (Pinnick Oxidation conditions) to cleanly convert it to the acid.
    

Data Summary Table

VariableMethod A (

)
Method B (

)
Selectivity Moderate (Risk of ring attack)High (Specific to alkene)
Cost LowModerate/High
pH Sensitivity High (Requires Buffer)Low
Major Risk Over-oxidationCost / Heavy Metal residue
Rec. Temp 0°C to 10°C20°C to 25°C

References

  • Silva, V. L. M., & Silva, A. M. S. (2022).[2] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[2] [Link]

    • Key Insight: Comprehensive review of vinylpyrazole reactivity, including stability of the ring during oxidation and polymeriz
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

    • Key Insight: mechanistic details on permanganate cleavage and the necessity of pH control to prevent side reactions.
  • Organic Syntheses. (1981). Carboxylic Acids from the Oxidation of Terminal Alkenes by Permanganate: Nonadecanoic Acid. Org. Synth. 60, 11. [Link]

    • Key Insight: Establishes the standard protocol for permanganate oxidation, including the use of phase transfer consider
  • Criegee, R. (1975). Mechanism of Ozonolysis.

    • Key Insight: Foundational text on the mechanism of oxidative cleavage, relevant for understanding the aldehyde intermediate stage.[3]

Sources

Validation & Comparative

Comparing reactivity of 4-ethenyl-1-methyl-1H-pyrazole vs styrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Ethenyl-1-methyl-1H-pyrazole and Styrene

For researchers and professionals in drug development and materials science, the choice of a vinyl monomer is a critical decision that dictates reaction pathways, polymer properties, and the ultimate functionality of the target molecule. While styrene is a ubiquitous and well-understood building block, its heterocyclic counterparts, such as 4-ethenyl-1-methyl-1H-pyrazole, offer a unique combination of electronic properties and coordination capabilities that can be leveraged for advanced applications. This guide provides a detailed, evidence-based comparison of the reactivity of these two monomers, moving beyond simple analogy to explore the fundamental electronic and mechanistic differences that govern their chemical behavior.

Introduction: Structural and Electronic Profiles

At first glance, 4-ethenyl-1-methyl-1H-pyrazole and styrene appear to be simple structural analogues, each featuring a vinyl group attached to an aromatic ring. However, the replacement of a benzene ring with a 1-methyl-pyrazole ring introduces significant electronic perturbations that profoundly impact the reactivity of the vinyl moiety.

  • Styrene: The phenyl group is generally considered to be weakly electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). In reactions involving the vinyl group, its ability to stabilize an adjacent positive charge (a benzylic carbocation) via resonance is a dominant factor in its reactivity profile.

This fundamental electronic difference is the cornerstone of the reactivity distinctions explored in this guide.

Molecular_Structures Styrene Styrene (Vinylbenzene) Pyrazole 4-Ethenyl-1-methyl-1H-pyrazole

Caption: Molecular structures of Styrene and 4-Ethenyl-1-methyl-1H-pyrazole.

Comparative Reactivity in Key Transformations

The divergent electronic natures of the phenyl and pyrazolyl groups manifest in different reactivity patterns across common classes of organic reactions.

Electrophilic Addition Reactions

Electrophilic addition to the vinyl group is a hallmark reaction for both compounds. The rate-determining step is typically the formation of a carbocation intermediate upon attack by an electrophile (e.g., H⁺, Br⁺).

  • Styrene: Reacts readily with electrophiles like HBr or Br₂. The addition follows Markovnikov's rule, proceeding through a highly stabilized secondary benzylic carbocation. This stabilization accelerates the reaction compared to non-aromatic alkenes.

  • 4-Ethenyl-1-methyl-1H-pyrazole: While vinylpyrazoles undergo halogenation and hydrohalogenation, the reactivity of the vinyl group is influenced by the electron-withdrawing nature of the pyrazole core.[2] The intermediate carbocation at the carbon adjacent to the pyrazole ring is less stabilized than the benzylic carbocation in the styrene reaction. Consequently, one can predict that electrophilic additions to 4-ethenyl-1-methyl-1H-pyrazole would proceed at a slower rate than with styrene under identical conditions.

Electrophilic_Addition_Mechanism cluster_styrene Styrene Pathway cluster_pyrazole 4-Ethenyl-1-methyl-1H-pyrazole Pathway Styrene_Reactant Styrene + E⁺ Styrene_Intermediate Benzylic Carbocation (Resonance Stabilized) Styrene_Reactant->Styrene_Intermediate Fast Styrene_Product Product Styrene_Intermediate->Styrene_Product Nu⁻ attack Pyrazole_Reactant Vinylpyrazole + E⁺ Pyrazole_Intermediate Pyrazolyl Carbocation (Less Stabilized) Pyrazole_Reactant->Pyrazole_Intermediate Slower Pyrazole_Product Product Pyrazole_Intermediate->Pyrazole_Product Nu⁻ attack

Caption: Comparative mechanism of electrophilic addition.

Radical Polymerization

Both monomers can be polymerized via free-radical mechanisms to form valuable polymers.

  • Styrene: Undergoes polymerization readily, initiated by thermal self-initiation (via a Diels-Alder mechanism) or chemical initiators.[3][4] The resulting polystyrene is a commodity plastic with vast applications. The propagation step is highly favorable.

  • 4-Ethenyl-1-methyl-1H-pyrazole: Vinylpyrazoles are known to participate in free-radical polymerizations.[2][5] However, direct comparative kinetic data with styrene is scarce. Studies on the copolymerization of styrene with other vinyl heterocycles, such as 2-vinylfuran, show near-ideal copolymerization behavior, suggesting similar reactivity of the propagating radical species.[6] In contrast, copolymerization of styrene with vinyl acetate is difficult, highlighting that monomer structure is critical.[7] Without direct experimental reactivity ratios for the styrene/vinylpyrazole system, a definitive comparison is difficult. However, the overall rate of polymerization for 5-methyl-1-vinylpyrazole has been noted, suggesting that substituted vinylpyrazoles are active monomers in radical polymerization.[5]

Cycloaddition Reactions

The behavior of these monomers in cycloaddition reactions, particularly the Diels-Alder reaction, is markedly different.

  • Styrene: The vinyl group of styrene is an effective dienophile, reacting with dienes to form cyclohexene derivatives. The reaction is driven by the formation of two new sigma bonds.

  • 4-Ethenyl-1-methyl-1H-pyrazole: The reactivity is more nuanced. While the vinyl group can act as a dienophile, vinylpyrazoles are very reluctant to act as dienes in Diels-Alder reactions. This is because participation as a diene would require the disruption of the pyrazole's aromaticity, which is energetically unfavorable.[8] Achieving this requires harsh conditions, such as high pressures and temperatures, and often results in low yields.[8]

Quantitative Data Summary

Direct, side-by-side quantitative comparisons in the literature are limited. This table synthesizes available data and established chemical principles to provide a comparative overview.

Property / ReactionStyrene4-Ethenyl-1-methyl-1H-pyrazoleRationale / Causality
Vinyl ¹H NMR Shifts ~5.2-6.7 ppmLikely in a similar range, but subtle shifts expected.The precise chemical shifts of the vinyl protons are sensitive to the electronic environment. Differences would reflect the net electron-donating/withdrawing character of the aromatic substituent.[9]
Electrophilic Addition Rate FastSlower (Predicted)The phenyl group provides superior resonance stabilization to the carbocation intermediate compared to the more inductively withdrawing pyrazole ring.
Radical Polymerization Readily polymerizesKnown to polymerizeBoth form stabilized radicals. Styrene forms a benzylic radical; the pyrazole forms a radical stabilized by the adjacent heterocyclic ring. Comparative reactivity ratios (r₁, r₂) would be needed for a precise comparison.[2][3]
Diels-Alder Reactivity Good DienophileFunctions as a Dienophile; Reluctant DieneAs a dienophile, reactivity is governed by the vinyl group's electronics. As a diene, the pyrazole is unreactive due to the high energetic cost of breaking its aromaticity.[8]

Experimental Protocols

To provide a practical basis for comparison, the following section details a representative experimental protocol for the bromination of the vinyl group, a classic electrophilic addition reaction.

Workflow for Comparative Bromination Study

Experimental_Workflow start Start prep_a Prepare 0.1 M Styrene in CH₂Cl₂ start->prep_a prep_b Prepare 0.1 M Vinylpyrazole in CH₂Cl₂ start->prep_b prep_c Prepare 0.1 M Br₂ in CH₂Cl₂ start->prep_c reaction Separately add Br₂ solution dropwise to each monomer solution at 0°C until a faint orange color persists. prep_a->reaction prep_b->reaction prep_c->reaction monitor Monitor reaction progress by TLC or GC-MS reaction->monitor workup Quench with aq. Na₂S₂O₃, separate organic layer, wash with brine, dry over MgSO₄, and concentrate. monitor->workup Reaction Complete analysis Analyze crude product by ¹H NMR to determine conversion and yield. Purify by column chromatography. workup->analysis end End analysis->end

Caption: General workflow for a comparative bromination experiment.

Detailed Protocol: Electrophilic Bromination

Objective: To compare the reactivity of styrene and 4-ethenyl-1-methyl-1H-pyrazole towards molecular bromine and isolate the respective dibromo-adducts.

Materials:

  • Styrene (≥99%, inhibitor removed)

  • 4-Ethenyl-1-methyl-1H-pyrazole

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure: This protocol should be performed in two separate, parallel reactions.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve styrene (1.04 g, 10 mmol) in 20 mL of anhydrous CH₂Cl₂. Cool the solution to 0°C in an ice bath. In a separate flask, prepare an identical solution using 4-ethenyl-1-methyl-1H-pyrazole (1.22 g, 10 mmol).

  • Bromine Addition: Prepare a 0.5 M solution of bromine in CH₂Cl₂. Using a dropping funnel, add the bromine solution dropwise to the stirred monomer solution at 0°C.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Endpoint Determination: Continue the addition until a faint orange or yellow color from the excess bromine persists for more than 5 minutes, indicating the complete consumption of the alkene. Record the volume of bromine solution added for each reaction. A direct comparison of the time required to reach this endpoint provides a qualitative measure of relative reactivity.

  • Reaction Quenching: Once the reaction is complete, add 15 mL of saturated aqueous Na₂S₂O₃ solution to quench any unreacted bromine. Allow the mixture to warm to room temperature while stirring vigorously until the organic layer is colorless.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

    • Causality: The water wash removes water-soluble byproducts, and the brine wash helps to remove residual water from the organic phase before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the dibromo-adduct.

Self-Validation: The success of the protocol is validated at each step. Complete consumption of the starting material is confirmed by TLC/GC. The formation of the desired product is confirmed by spectroscopic analysis (NMR, MS), which should show the disappearance of vinyl proton signals and the appearance of signals corresponding to the dibrominated alkyl chain.

Conclusion

While structurally similar, 4-ethenyl-1-methyl-1H-pyrazole and styrene exhibit distinct reactivity profiles rooted in the electronic nature of their respective aromatic systems. Styrene's reactivity is dominated by the ability of the phenyl ring to stabilize cationic intermediates through resonance, making it highly susceptible to rapid electrophilic attack. In contrast, the 1-methyl-pyrazole ring, while electron-rich, exerts a net electron-withdrawing inductive effect on the C4 position, which tempers the reactivity of the attached vinyl group towards electrophiles. Both monomers are viable participants in radical polymerization, but their behavior in cycloadditions is starkly different, with the pyrazole's aromaticity precluding its participation as a diene under normal conditions. For the medicinal or materials chemist, these differences are not limitations but rather opportunities to be exploited. The pyrazole moiety offers sites for hydrogen bonding and metal coordination that are absent in polystyrene, opening avenues for the design of functional polymers and complex molecular architectures with tailored properties.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link][1]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. Available at: [Link][2]

  • University of Calgary. (n.d.). Additions to styrenes. Chemistry LibreTexts. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link][8]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. Available at: [Link][5]

  • Chen, G., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega, 4(5), 8869–8877. Available at: [Link][3][4]

  • Sallustio, S., et al. (2014). ATRP Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers. Macromolecules, 47(21), 7439–7448. Available at: [Link][6]

  • ResearchGate. (2012). Does anybody have any idea why styrene and vinyl acetate are so incompatible? Available at: [Link][7]

  • Oreate AI. (2026). Unraveling the Mysteries of Vinyl Protons in NMR Spectroscopy. Oreate AI Blog. Available at: [Link][9]

Sources

Infrared (IR) spectroscopy characteristic bands of 4-ethenyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-ethenyl-1-methyl-1H-pyrazole

A Comparative Analysis for Research and Development Professionals

As a Senior Application Scientist, the ability to unequivocally identify and characterize a novel molecule is paramount. Infrared (IR) spectroscopy remains a first-line, robust, and accessible technique for elucidating the functional groups within a molecule, thereby providing a unique chemical "fingerprint." This guide provides an in-depth analysis of the characteristic IR absorption bands of 4-ethenyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in synthetic chemistry and drug development.

This document is structured not as a rigid protocol but as a technical discussion, grounded in spectroscopic principles. We will dissect the molecule into its constituent parts—the N-methylated pyrazole ring and the C4-ethenyl (vinyl) substituent—to predict its IR spectrum. This predictive analysis will then be compared against the known spectral features of simpler, related structures to provide a comprehensive understanding and a reliable identification framework.

The Principles of IR Absorption: A Brief Primer

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds.[1] These modes, such as stretching and bending, occur at specific, quantifiable frequencies. The frequency of absorption is primarily dependent on the masses of the bonded atoms and the strength of the bond between them. Consequently, specific functional groups (e.g., C=O, O-H, C=C, N-H) give rise to characteristic absorption bands within predictable regions of the IR spectrum, typically plotted in units of wavenumbers (cm⁻¹).[2]

Predicted IR Spectrum of 4-ethenyl-1-methyl-1H-pyrazole

The structure of 4-ethenyl-1-methyl-1H-pyrazole combines features of an aromatic heterocycle, an alkene, and an N-alkyl group. Its IR spectrum is therefore expected to be a composite of the characteristic absorptions from each of these components.

C-H Stretching Vibrations (>3000 cm⁻¹ and <3000 cm⁻¹)

A fundamental diagnostic line in an IR spectrum is drawn at 3000 cm⁻¹. Absorptions to the left (higher wavenumber) are typically due to C-H bonds where the carbon is sp² hybridized, while absorptions to the right (lower wavenumber) arise from sp³ hybridized carbons.[3]

  • sp² C-H Stretch (3150-3000 cm⁻¹): 4-ethenyl-1-methyl-1H-pyrazole has two types of sp² C-H bonds: those on the pyrazole ring and those on the vinyl group. We anticipate medium to weak absorptions in the 3100-3020 cm⁻¹ range corresponding to these vibrations.[4] Aromatic and alkene C-H stretches often appear in this region.[1]

  • sp³ C-H Stretch (3000-2850 cm⁻¹): The methyl (CH₃) group attached to the nitrogen atom will produce characteristic stretching bands in this region.[5] Typically, both asymmetric and symmetric stretching modes are observed.

C=C and C=N Double Bond Stretching Region (1680-1400 cm⁻¹)

This region is highly informative for identifying the pyrazole ring and the vinyl substituent.

  • Vinyl C=C Stretch (~1645 cm⁻¹): The carbon-carbon double bond of the ethenyl group is expected to show a medium-intensity absorption band. For a simple terminal alkene like 1-octene, this band appears at 1644 cm⁻¹[1]. Conjugation with the pyrazole ring in the target molecule may slightly lower this frequency.

  • Pyrazole Ring C=C and C=N Stretches (1600-1400 cm⁻¹): Aromatic and heteroaromatic rings display a series of complex stretching vibrations in this region.[4] For substituted pyrazoles, mixed stretching modes of C=N and C=C are observed. Experimental data on related pyrazole compounds show strong bands around 1508 cm⁻¹[6] and in the range of 1420-1402 cm⁻¹[7].

The "Fingerprint" Region (<1400 cm⁻¹)

This region contains a high density of complex vibrational modes, including C-H bending and skeletal vibrations, that are unique to the overall molecular structure.[1]

  • Methyl C-H Bending (~1460 cm⁻¹ and ~1375 cm⁻¹): The methyl group exhibits characteristic scissoring (asymmetric) and symmetric bending (umbrella) modes in these areas.[6]

  • Pyrazole Ring Vibrations (1300-1000 cm⁻¹): The pyrazole ring itself has several characteristic bands. A strong C-N stretching vibration is often found around 1290 cm⁻¹[8]. Additionally, an N-N stretching mode has been assigned at approximately 1070 cm⁻¹ in similar structures.[6]

  • Vinyl =C-H Out-of-Plane Bending (1000-900 cm⁻¹): This is one of the most diagnostic sets of bands for the vinyl group. A monosubstituted alkene (R-CH=CH₂) characteristically displays two strong bands: one near 990 cm⁻¹ and another near 910 cm⁻¹[4]. The presence of both strong bands is a powerful indicator of a terminal vinyl group.

  • Pyrazole Ring Deformation (~630 cm⁻¹): Out-of-plane ring deformation modes for the pyrazole core can be expected at lower wavenumbers, with one study reporting a band at 634 cm⁻¹[6].

Data Summary and Comparative Analysis

To truly appreciate the unique spectral features of 4-ethenyl-1-methyl-1H-pyrazole, we can compare its predicted spectrum to those of its structural precursors.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 4-ethenyl-1-methyl-1H-pyrazole Comparative Molecule: 1-Methylpyrazole Comparative Molecule: Styrene (Vinylbenzene)
sp² C-H Stretch (Ring & Vinyl)3100-3020Present (Ring only)Present (Ring & Vinyl)
sp³ C-H Stretch (Methyl)3000-2850PresentAbsent
Vinyl C=C Stretch~1645 (Medium)AbsentPresent (~1630)
Ring C=C, C=N Stretches1600-1400 (Multiple, Strong)PresentPresent (Benzene C=C)
Methyl C-H Bending~1460, ~1375 (Medium)PresentAbsent
Vinyl =C-H Bends~990, ~910 (Both Strong) AbsentPresent
Pyrazole C-N / N-N Stretches1300-1000 (Multiple)PresentAbsent

Key Differentiators:

  • Against 1-Methylpyrazole: The most obvious differences will be the appearance of the vinyl C=C stretch (~1645 cm⁻¹) and, most diagnostically, the two strong out-of-plane =C-H bending bands around 990 cm⁻¹ and 910 cm⁻¹.

  • Against a simple alkene: The presence of the complex pattern of strong ring stretching bands between 1600-1400 cm⁻¹ and the sp³ C-H stretches from the methyl group clearly distinguishes our target molecule.

Visualizing Key Vibrational Modes

The following diagram illustrates the key functional groups and their associated vibrational motions that are critical for the identification of 4-ethenyl-1-methyl-1H-pyrazole.

Caption: Molecular structure of 4-ethenyl-1-methyl-1H-pyrazole with key IR vibrational regions.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate this predictive analysis, a high-quality experimental spectrum is required. The following protocol outlines a self-validating system for acquiring a Fourier Transform Infrared (FTIR) spectrum of a solid or high-boiling liquid sample.

Instrumentation: A standard benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is sufficient.

Methodology:

  • Sample Preparation (Rationale): The choice of method depends on the physical state of the sample. The goal is to use a preparation that minimizes spectral interference and scattering.

    • For Solids (KBr Pellet Method): i. Thoroughly dry ~1-2 mg of the sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove water, which has strong IR absorptions. ii. Grind the KBr to a fine powder using an agate mortar and pestle. Add the sample and grind again to ensure homogeneous dispersion. iii. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet minimizes light scattering, ensuring a flat baseline.

    • For Liquids (Salt Plate Method): i. Place one drop of the liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. ii. Gently press the plates together to form a thin film of uniform thickness. Avoid using this method for samples containing water, as it will dissolve the plates.

  • Background Spectrum Acquisition (Rationale): This is a critical self-validating step. A background scan must be collected using the same optical path as the sample to computationally subtract the spectral contributions of atmospheric carbon dioxide (~2350 cm⁻¹) and water vapor (broad bands ~3600 cm⁻¹ and ~1600 cm⁻¹). i. Ensure the sample compartment is empty (for KBr) or contains a clean, empty salt plate assembly. ii. Collect a background spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Spectrum Acquisition (Rationale): i. Place the prepared sample (KBr pellet or salt plate assembly) into the spectrometer's sample holder. ii. Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. A resolution of 4 cm⁻¹ is standard for routine characterization. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: i. Perform a baseline correction if necessary. ii. Use the peak-picking function in the software to identify the precise wavenumbers of the major absorption bands. iii. Compare the experimental wavenumbers with the predicted values and reference data outlined in this guide.

Conclusion

The infrared spectrum of 4-ethenyl-1-methyl-1H-pyrazole is predicted to be rich with distinct, identifiable features. The clear separation of sp² and sp³ C-H stretching bands, the characteristic absorptions of the pyrazole ring, and particularly the strong, dual out-of-plane bending bands of the terminal vinyl group, provide a robust spectral fingerprint. By comparing the experimental spectrum to that of simpler analogues and following a rigorous experimental protocol, researchers can confidently confirm the identity and structural integrity of this molecule, a crucial step in any research or development pipeline.

References

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Dhonnar, S. L., et al. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(17), 119-128. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Chemistry LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Comparative study of vinyl pyrazole isomers in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of Vinyl Pyrazole Isomers in Medicinal Chemistry

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.

Executive Summary: The "Warhead" vs. "Scaffold" Dichotomy

Vinyl pyrazoles represent a unique structural class in medicinal chemistry where the position of the vinyl group dictates whether the molecule acts as a stable pharmacological scaffold or a reactive covalent warhead. Unlike simple phenyl-substituted pyrazoles, the vinyl moiety introduces significant electronic perturbations and metabolic liabilities that vary drastically between the N-1, C-3, C-4, and C-5 positions.

This guide provides a comparative analysis of these isomers, focusing on their synthetic accessibility, electrophilic reactivity, and metabolic fate.

Synthetic Landscape: Regiocontrol and Accessibility

Accessing specific vinyl pyrazole isomers requires distinct synthetic strategies due to the inherent nucleophilicity differences of the pyrazole ring nitrogens and the directing effects of existing substituents.

Comparative Synthetic Routes
IsomerPrimary Synthetic StrategyKey Reagents/CatalystsRegioselectivity Challenge
N-Vinyl (1-Vinyl) Nucleophilic Substitution / Addition Vinyl sulfonium salts + Base; Cu-catalyzed cross-couplingLow: High selectivity for N1 due to lone pair availability.
C-4 Vinyl Cross-Coupling / Vilsmeier-Haack Suzuki-Miyaura (4-Bpin); Vilsmeier formylation

Wittig
Medium: Requires blocking C3/C5 or exploiting C4-electrophilic susceptibility.
C-3/5 Vinyl Cyclization / Lithiation 1,3-diketone cyclization; Halogen-Lithium ExchangeHigh: Tautomerism between N1-H makes 3- and 5-positions ambiguous without N-protection.
Critical Synthetic Insight: The Ag₂CO₃ E/Z Switch

A recent breakthrough in controlling the stereochemistry of vinyl pyrazoles involves the Michael addition of pyrazoles to conjugated carbonyl alkynes.

  • Thermodynamic Control: Without metal catalyst

    
    (E)-isomer  (trans).
    
  • Kinetic Control: With Ag₂CO₃

    
    (Z)-isomer  (cis).
    
  • Mechanism:[1][2][3][4][5] Ag⁺ coordinates to the alkyne, guiding the nucleophilic attack of the pyrazole nitrogen to the specific face of the triple bond.

Reactivity Profile: Electrophiles and Metabolites

The biological suitability of a vinyl pyrazole depends heavily on its reactivity profile.

A. The N-Vinyl "Hidden Aldehyde"
  • Nature: N-vinyl pyrazoles are enamines in disguise.

  • Reactivity: They are electron-rich but hydrolytically unstable under acidic physiological conditions.

  • Fate: Hydrolysis yields the parent pyrazole and acetaldehyde . This makes N-vinyl pyrazoles generally unsuitable as stable drug scaffolds but interesting as prodrugs or biomimetic acetaldehyde surrogates.

B. The C-4 Vinyl "Michael Acceptor"
  • Nature: Conjugated system connecting the vinyl group to the aromatic pyrazole core.[4]

  • Reactivity: The C-4 vinyl group functions as a Michael acceptor, particularly when the pyrazole ring is electron-deficient (e.g., substituted with CF₃).

  • Diels-Alder Reluctance: Unlike vinyl pyrroles, 4-vinyl pyrazoles are poor dienes for Diels-Alder reactions because cycloaddition disrupts the aromaticity of the pyrazole ring.[4] They prefer 1,4-addition (Michael addition) with thiols (cysteine).

C. Metabolic Liability: The Epoxide Trap

All vinyl pyrazoles carry the risk of metabolic activation by Cytochrome P450 enzymes (CYP450).

  • Oxidation: CYP450 oxidizes the vinyl double bond.

  • Intermediate: Formation of a reactive vinyl oxirane (epoxide) .

  • Toxicity: If not detoxified by Glutathione (GSH), the epoxide can alkylate DNA or proteins (hepatotoxicity signal).

Visualization: Synthetic Logic & Metabolic Fate

VinylPyrazoleLogic Start Target Structure N_Vinyl N-Vinyl Pyrazole Start->N_Vinyl N-Alkylation C_Vinyl C-Vinyl Pyrazole Start->C_Vinyl C-C Coupling Hydrolysis Hydrolysis Risk (Releases Acetaldehyde) N_Vinyl->Hydrolysis Acidic pH Position Position Selection C_Vinyl->Position Prodrug Prodrug / Labile Tool Hydrolysis->Prodrug C4 C-4 Position Position->C4 Electrophilic Subst. C35 C-3/5 Position Position->C35 Cyclization/Lithiation Reactivity Reactivity Profile C4->Reactivity Michael Michael Acceptor (Covalent Inhibitor) Reactivity->Michael Soft Electrophile Metabolism Metabolic Activation Reactivity->Metabolism CYP450 Epoxide Epoxide Formation (Toxicity Alert) Metabolism->Epoxide

Figure 1: Decision tree for selecting vinyl pyrazole isomers based on synthetic stability and metabolic risk.

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Vinyl Pyrazoles

Source: Adapted from base-promoted vinylation methodologies.

Objective: Access N-vinyl pyrazoles without transition metal catalysts.

  • Reagents: 1H-Pyrazole derivative (1.0 equiv), Vinyl Sulfonium Salt (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (anhydrous).

  • Procedure:

    • Dissolve pyrazole and base in solvent at room temperature.

    • Add vinyl sulfonium salt portion-wise to control exotherm.

    • Stir at 60°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. The N-vinyl product is typically the major regioisomer.

  • Validation: ¹H NMR will show characteristic vinyl protons (dd) at

    
     5.0–7.5 ppm. Absence of NH signal confirms N-substitution.
    
Protocol B: Glutathione (GSH) Trapping Assay

Source: Standard ADME/Tox protocol for reactive metabolite screening.

Objective: Assess the metabolic stability and covalent binding potential of the vinyl group.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) + NADPH regenerating system.

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

  • Test Compound: Vinyl pyrazole analog (10 µM).

  • Procedure:

    • Incubate test compound with HLM and GSH at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile.

    • Centrifuge to remove proteins.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for m/z 272 (GSH fragment).

    • Interpretation: Detection of [M + GSH + O - 2H] indicates epoxide formation followed by GSH opening. Detection of [M + GSH] indicates direct Michael addition (relevant for 4-vinyl isomers).

Case Studies: Biological Impact

Therapeutic AreaIsomerMechanism of ActionOutcome/Observation
Anticoagulants N-Acylated Pyrazoles Covalent Inhibition While not strictly vinyl, these analogs target Ser195 in Thrombin. 4-vinyl analogs are being explored as "softer" electrophiles to reduce off-target toxicity compared to acrylamides.
Antibacterials 5-Vinyl Pyrazoles DNA Gyrase Inhibition 5-vinyl isomers showed potency against Gram(+) bacteria. The vinyl group likely fits a hydrophobic pocket rather than acting covalently, as the 5-position is sterically crowded.
Inflammation 4-Vinyl Pyrazoles COX-2 Inhibition 4-substituted analogs often show reduced anti-inflammatory activity compared to 3/5-isomers (e.g., Celecoxib is 1,5-diaryl). However, 4-vinyl derivatives maintain anticonvulsant properties.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2022. Link

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts. Organic Letters, 2023. Link

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 2024. Link

  • Trapping reactive aminopyrazole intermediates using glutathione ethyl ester. Chemical Research in Toxicology, 2015.[6] Link

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 2022. Link

Sources

Elemental analysis standards for 4-ethenyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Standards for 4-Ethenyl-1-methyl-1H-pyrazole

4-Ethenyl-1-methyl-1H-pyrazole (CAS: 40534-35-8), also known as 1-methyl-4-vinylpyrazole, is a critical heterocyclic building block in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural integrity is defined by the reactive vinyl group at the C4 position.

The Core Challenge: While Classical Elemental Analysis (CHN) is the historical "gold standard" for compound characterization, it presents a critical failure mode for vinyl-substituted heterocycles. Polymerization of the vinyl group does not significantly alter the Carbon/Hydrogen/Nitrogen ratio. A sample can be 50% polymerized (oligomers) and still pass a CHN specification of ±0.4%.

This guide objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) , establishing why qNMR must be the primary standard for certifying the purity of 4-ethenyl-1-methyl-1H-pyrazole, relegating EA to a secondary confirmation role.

Comparative Analysis: EA vs. qNMR

The following table summarizes the performance of both analytical standards when applied to 4-ethenyl-1-methyl-1H-pyrazole.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR)
Primary Detection Mass % of Elements (C, H, N)Molar Ratio of Specific Protons
Sample Requirement ~2–5 mg (Destructive)~10–20 mg (Non-destructive)
Polymer Detection FAIL : Cannot distinguish monomer from polymer (isomers).PASS : Vinyl protons are distinct from aliphatic polymer signals.
Volatility Handling Difficult : Requires cold-welded tin capsules to prevent mass loss.Manageable : Dissolution in DMSO-d6 reduces volatility.
Inorganic Detection Partial : Ash residue indicates inorganics.Blind : Invisible to 1H NMR (unless using specific nuclei).
Precision (RSD) ± 0.3% – 0.5%± 0.1% – 0.5% (Method dependent)
Verdict Secondary Check (Identity/Inorganics)Primary Standard (Organic Purity)

Detailed Methodologies

Method A: Classical Combustion Analysis (The "Legacy" Protocol)

Use this method only to confirm the absence of inorganic salts or trapped water/solvents.

The Volatility Protocol: Because 4-ethenyl-1-methyl-1H-pyrazole is a liquid with moderate volatility, standard open-loading into tin boats will lead to pre-combustion evaporation, skewing the Carbon results lower.

  • Capsule Selection: Use Smooth Wall Tin Capsules (e.g., Elemental Microanalysis D4001) capable of cold-welding.

  • Sealing:

    • Tare the balance with the empty capsule.

    • Inject 2–3 mg of the liquid using a micro-syringe.

    • Immediately crimp and cold-weld the capsule using a manual sealing press (e.g., PerkinElmer or Exeter Analytical sealer). Note: A simple fold is insufficient.

  • Combustion:

    • Furnace Temp: >980°C (Required for complete pyrolysis of the pyrazole ring).

    • Oxygen Boost: Ensure a 2-second oxygen injection delay to prevent flash combustion from blowing the capsule open before full oxidation.

  • Acceptance Criteria: Theoretical: C (66.64%), H (7.46%), N (25.91%). Tolerance: ±0.4%.

Method B: Quantitative NMR (The "Absolute" Protocol)

Use this method to assign the Certified Purity value.

Principle: The vinyl protons of the monomer appear as a distinct system (dd, ~6.6 ppm; dd, ~5.5 ppm; dd, ~5.0 ppm). Any oligomerization shifts these signals upfield into the aliphatic region (1.5–3.0 ppm), allowing precise quantification of the active monomer.

Protocol:

  • Internal Standard (IS) Selection:

    • Recommended: Dimethyl sulfone (DMSO2) .

    • Reason: High stability, sharp singlet at 3.0 ppm (does not overlap with vinyl or pyrazole signals), non-hygroscopic.

    • Alternative: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of 4-ethenyl-1-methyl-1H-pyrazole (Analyte) and ~5 mg of Dimethyl sulfone (IS) into the same vial using a 5-place analytical balance (0.01 mg precision).

    • Dissolve in 0.6 mL DMSO-d6 . Note: DMSO reduces the volatility of the analyte compared to CDCl3.

  • Acquisition Parameters (Critical for qNMR):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Must be >5x T1 of the longest relaxing proton).

    • Scans (ns): 16 or 32 (for S/N > 150:1).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Processing:

    • Phase and baseline correction (manual).

    • Integrate the IS singlet (set to equivalent # of protons).

    • Integrate the vinyl proton at ~6.6 ppm (dd, 1H).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[1]

Supporting Experimental Data: The "False Pass" Scenario

The following dataset illustrates a hypothetical comparison of a "Fresh" batch vs. a "Degraded" batch (stored at room temp for 6 months).

Table 1: Comparative Analysis Results

MetricFresh Batch (Lot A) Degraded Batch (Lot B) Interpretation
Appearance Clear Colorless LiquidLight Yellow Viscous LiquidViscosity suggests oligomerization.
EA (Carbon %) Found: 66.58% (Diff: -0.06)Found: 66.45% (Diff: -0.19)EA PASSES BOTH. The elemental ratio of the polymer is identical to the monomer.
qNMR (Vinyl H) Purity: 99.2% Purity: 84.1% qNMR FAILS Lot B. 15% of the sample has converted to "invisible" oligomers in the aliphatic region.
Conclusion Approved Rejected EA alone would have released a failing batch into production.

Analytical Workflow Diagram

The following decision tree outlines the standard operating procedure for certifying this compound.

PurityWorkflow Start Sample: 4-ethenyl-1-methyl-1H-pyrazole Visual Visual Inspection (Check for viscosity/yellowing) Start->Visual Decision1 Viscous? Visual->Decision1 qNMR Primary Assay: qNMR (DMSO-d6, IS: Dimethyl Sulfone) Decision1->qNMR No (Clear) Fail REJECT BATCH (Purify via Distillation) Decision1->Fail Yes (Polymerized) ResultQ Calculate Monomer Purity qNMR->ResultQ EA Secondary Assay: Elemental Analysis (Cold-welded Tin Capsule) ResultQ->EA > 98.0% ResultQ->Fail < 98.0% ResultEA Check C/H/N Ratio EA->ResultEA Pass CERTIFIED REFERENCE MATERIAL ResultEA->Pass Within Limits ResultEA->Fail > ±0.4% Diff

Figure 1: Analytical validation workflow. Note that qNMR is the "Gatekeeper" step before EA is even attempted.

References

  • Sigma-Aldrich. Product Specification: 4-ethenyl-1-methyl-1H-pyrazole (CAS 40534-35-8). Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Elemental Microanalysis. Technical Bulletin: Handling Volatile Liquids in Elemental Analysis.

  • Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27, 20.

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate Results.

Sources

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